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  • Product: 2,4,6-tris(methylthio)-5-nitropyrimidine
  • CAS: 127726-64-1

Core Science & Biosynthesis

Foundational

A Guide to the Crystal Structure Analysis of 2,4,6-tris(methylthio)-5-nitropyrimidine: From Synthesis to Structural Insights

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive walkthrough of the crystal structure analysis of 2,4,6-tris(methylthio)-5-nitropyrimidine, a molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the crystal structure analysis of 2,4,6-tris(methylthio)-5-nitropyrimidine, a molecule of significant interest in medicinal and materials chemistry. We will delve into the rationale behind its synthesis, the meticulous process of single-crystal X-ray diffraction, and the critical interpretation of the resulting structural data. This document is designed to serve as a practical resource, offering not just procedural steps but also the underlying scientific principles that guide experimental choices.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The functionalization of the pyrimidine core is a key strategy in the development of novel drugs with improved efficacy and selectivity.[1]

The subject of this guide, 2,4,6-tris(methylthio)-5-nitropyrimidine, incorporates two key functional groups that modulate its chemical and biological properties:

  • Methylthio (-SCH₃) Groups: These groups are versatile handles for further chemical modification. They can act as leaving groups, especially after oxidation to the corresponding sulfone, allowing for the introduction of diverse functionalities through nucleophilic aromatic substitution.[1] This makes methylthio-substituted pyrimidines valuable precursors for creating large libraries of compounds for drug screening.

  • Nitro (-NO₂) Group: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrimidine ring, activating it for certain chemical reactions.[4] Furthermore, nitropyrimidine derivatives have been investigated for their potential as anticancer and antimicrobial agents.[5][6]

A precise understanding of the three-dimensional structure of 2,4,6-tris(methylthio)-5-nitropyrimidine at the atomic level is crucial. Crystal structure analysis provides invaluable information on:

  • Molecular Geometry: Bond lengths, bond angles, and torsion angles that define the molecule's shape.

  • Conformation: The spatial arrangement of the flexible methylthio groups.

  • Intermolecular Interactions: How molecules pack in the solid state, which can influence physical properties like solubility and melting point.

  • Structure-Activity Relationships (SAR): A detailed 3D structure can inform the design of new derivatives with enhanced biological activity by revealing key interaction points.

This guide will walk you through the entire process of determining and understanding this vital structural information.

Synthesis and Crystallization

The first and often most challenging step in crystal structure analysis is obtaining high-quality single crystals.[7] This begins with the synthesis of the compound. While the direct synthesis of 2,4,6-tris(methylthio)-5-nitropyrimidine is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established pyrimidine chemistry.

A likely precursor is 2,4,6-trichloropyrimidine, which can be synthesized from barbituric acid.[8][9] The subsequent steps would involve nucleophilic substitution of the chloro groups with methylthiolate and then nitration of the pyrimidine ring.

Proposed Synthetic Pathway

Synthesis_Pathway A Barbituric Acid B 2,4,6-Trichloropyrimidine A->B POCl₃ C 2,4,6-Tris(methylthio)pyrimidine B->C NaSCH₃ D 2,4,6-Tris(methylthio)-5-nitropyrimidine C->D HNO₃/H₂SO₄ XRD_Workflow A Crystal Mounting B Data Collection A->B C Data Processing B->C D Structure Solution C->D E Structure Refinement D->E F Validation and Analysis E->F

Caption: The workflow of single-crystal X-ray diffraction analysis.

Crystal Mounting and Data Collection

Rationale: The crystal must be precisely positioned in the X-ray beam and rotated to collect diffraction data from all possible orientations. [10] Protocol:

  • Mounting: A suitable crystal is mounted on a thin glass fiber or a loop with a cryo-protectant if data is to be collected at low temperatures. [10]2. Diffractometer Setup: The mounted crystal is placed on a goniometer head in the diffractometer. [11]3. Data Collection: The crystal is exposed to a monochromatic X-ray beam and rotated. [12]A detector records the positions and intensities of the diffracted X-rays, which appear as a pattern of spots (reflections). [13]

    Data Collection Parameters Typical Values/Considerations
    X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å)
    Temperature 100 K (to reduce thermal motion of atoms)
    Detector Distance Adjusted to achieve the desired resolution
    Exposure Time Optimized to obtain good signal-to-noise ratio

    | Rotation Range | Sufficient to collect a complete dataset |

Data Processing

Rationale: The raw diffraction images are processed to determine the unit cell parameters and the intensities of each reflection. [13] Steps:

  • Indexing: The positions of the reflections are used to determine the dimensions of the unit cell (the basic repeating unit of the crystal) and the crystal system. [7]2. Integration: The intensity of each reflection is measured. [13]3. Scaling and Merging: Data from multiple images are scaled and merged to create a single file containing the unique reflections and their intensities. [13]

Structure Solution

Rationale: The "phase problem" is a central challenge in crystallography. While we can measure the intensities (amplitudes) of the diffracted waves, their phases are lost. [14]Structure solution methods are used to determine these initial phases. [15] Common Methods:

  • Direct Methods: For small molecules like 2,4,6-tris(methylthio)-5-nitropyrimidine, direct methods are highly effective. These are computational techniques that use statistical relationships between the reflection intensities to derive the phases. [12]* Patterson Methods: Useful if the molecule contains a heavy atom.

The result of structure solution is an initial electron density map. [14]

Structure Refinement

Rationale: The initial model obtained from structure solution is an approximation. Refinement is an iterative process that optimizes the atomic positions and other parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. [16][17] Process:

  • Model Building: An initial atomic model is built into the electron density map.

  • Least-Squares Refinement: The atomic coordinates, and their displacement parameters (which describe thermal motion), are adjusted to minimize the difference between the observed and calculated structure factors. [16]3. Difference Fourier Maps: These maps show regions where the model and the experimental data do not agree, revealing the positions of missing atoms (like hydrogens) or indicating errors in the model. [7] This cycle of refinement and model building is repeated until the model converges to a stable and chemically reasonable structure. [15]

    Key Refinement Parameters Description
    R-value (R₁) A measure of the agreement between the observed and calculated structure factor amplitudes. A lower R-value indicates a better fit. [18]
    wR₂ A weighted R-value based on squared structure factor amplitudes, which is generally considered a more reliable indicator of refinement quality.

    | Goodness of Fit (GoF) | Should be close to 1.0 for a good refinement. |

Interpretation of the Crystal Structure

Once the structure is refined and validated, the final model provides a wealth of information.

Molecular Geometry

The analysis will yield precise bond lengths and angles. For 2,4,6-tris(methylthio)-5-nitropyrimidine, key features to examine include:

  • Planarity of the Pyrimidine Ring: The degree to which the six-membered ring is planar.

  • Conformation of the Methylthio Groups: The torsion angles describing the orientation of the -SCH₃ groups relative to the pyrimidine ring. This can reveal any steric hindrance between adjacent groups.

  • Geometry of the Nitro Group: The orientation of the -NO₂ group with respect to the ring.

Intermolecular Interactions

The way molecules pack together in the crystal is determined by non-covalent interactions. In the case of this molecule, one would look for:

  • C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the methyl and pyrimidine hydrogens and the oxygen atoms of the nitro group or the nitrogen atoms of adjacent pyrimidine rings.

  • π-π Stacking: Interactions between the electron-rich pyrimidine rings of neighboring molecules.

  • Sulfur-Containing Interactions: Potential interactions involving the sulfur atoms.

Understanding these interactions is crucial for predicting the material's physical properties.

Conclusion

The crystal structure analysis of 2,4,6-tris(methylthio)-5-nitropyrimidine is a multi-step process that provides a definitive three-dimensional picture of the molecule. This structural information is not merely an academic exercise; it is a critical component in the rational design of new therapeutic agents and advanced materials. By understanding the precise geometry, conformation, and intermolecular interactions, researchers can make informed decisions in the development of novel compounds with tailored properties, ultimately accelerating the pace of discovery.

References

  • National Workshop on Crystal Structure Determination using Powder XRD. (n.d.). Crystal Structure Determination I.
  • Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. Acta Crystallographica Section D, Structural Biology, 72(Pt 4), 375–387.
  • Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 364, 195–216.
  • University of Glasgow. (n.d.). Introduction to Structure Refinement. Retrieved from [Link]

  • Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

  • AZoM. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Case Group. (n.d.). X-ray data collection. Retrieved from [Link]

  • Thorne, R. E., & Sweet, R. M. (2003). X-Ray Data Collection From Macromolecular Crystals. In R. M. Sweet & C. M. W. A. (Eds.), Macromolecular Crystallography, Part C (Vol. 368, pp. 3–27). Academic Press.
  • Thorn, A. (2020, August 20). 09 Refinement | Lecture Series "Basics of Macromolecular Crystallography". YouTube. Retrieved from [Link]

  • Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Retrieved from [Link]

  • PDB-101. (n.d.). Learn: Guide to Understanding PDB Data: Methods for Determining Structure. Retrieved from [Link]

  • Kremenovic, A. (n.d.). Structure solution and refinement: introductory strategies.
  • EBSCO. (n.d.). Determining crystal structures | Science | Research Starters. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Structure refinement. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • CSIC. (n.d.). Crystallography. Structural resolution. Retrieved from [Link]

  • Roy, D., Singh, N., & Singh, R. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. RSC Advances, 13(11), 7247–7265.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. Retrieved from [Link]

  • Bakal, E. A., Semenova, M. N., & Knyazeva, E. A. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(9), 3894.
  • Acadechem. (2026, March 13). Exploring the Biological Activity of Nitropyridine Derivatives. Retrieved from [Link]

  • Sreeja, S., Binoy, A. A., Anchu, S. R., Athira, V. S., Venkitachalam, L., & Nandhini, K. (2025, January 23). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10.
  • Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? YouTube. Retrieved from [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Mahmood, A. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6046–6076.
  • CRYSTAL tutorials. (n.d.). Crystallographic Structural Data. Retrieved from [Link]

  • PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Retrieved from [Link]

  • Chambers, R. D., Holling, D., & Spink, R. C. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 25.
  • Stella, A., Van Belle, K., De Jonghe, S., Louat, T., Herman, J., Rozenski, J., Waer, M., & Herdewijn, P. (n.d.). Synthesis of a 2,4,6-trisubstituted 5-cyano-pyrimidine library and evaluation of its immunosuppressive activity in vitro. Lirias. Retrieved from [Link]

  • S.N., S., K., R., V.R., S., & V., K. (2010). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Tropical Journal of Pharmaceutical Research, 9(4), 385-391.
  • ResearchGate. (n.d.). Synthesis of 2,4,6-trisubsuituted pyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Synthesis of 2,4,6‐Trisubstituted Pyrimidines via Base‐Mediated One‐Pot Multicomponent Reaction. Retrieved from [Link]

  • DoITPoMS. (n.d.). Crystallography (all content). Retrieved from [Link]

  • Kalogirou, A. S., Koutentis, P. A., & Neofotistou, E. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-12.
  • Chemical Crystallography. (2011, April 27). Chapter 1: The Crystals User Guide. Retrieved from [Link]

  • Kumar, A., Khan, S., Chhillar, A. K., & Sharma, G. L. (2011). Synthesis, characterization and biological evaluation of novel 2,4,6-trisubstituted bis-pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 21(18), 5433–5437.
  • Google Patents. (1999). US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
  • Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024, July 11). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.

Sources

Exploratory

Electronic Profiling and Synthetic Utility of 5-Nitropyrimidine Derivatives: A Technical Whitepaper

Executive Summary The pyrimidine scaffold is a cornerstone of modern medicinal chemistry and materials science. However, the introduction of a nitro group (–NO₂) at the C5 position fundamentally rewrites the molecule's e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry and materials science. However, the introduction of a nitro group (–NO₂) at the C5 position fundamentally rewrites the molecule's electronic architecture. This whitepaper provides an in-depth technical analysis of the electronic properties of 5-nitropyrimidine derivatives. By bridging computational Density Functional Theory (DFT) with empirical synthetic methodologies, this guide explores how manipulating the electron density of the pyrimidine ring drives innovations ranging from targeted anticancer therapeutics to heat-resistant energetic materials.

The Electronic Architecture of 5-Nitropyrimidines

The unsubstituted pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms (N1 and N3). When a nitro group is introduced at the C5 position, it exerts profound electron-withdrawing effects through both inductive and resonance mechanisms.

This modification drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the C2, C4, and C6 positions become highly electrophilic, making them exceptionally susceptible to nucleophilic attack. This electronic phenomenon is the primary mechanism exploited in the synthesis of complex pharmaceutical and agrochemical precursors, where rapid and regioselective functionalization is required [1].

Computational Profiling: DFT and TD-DFT Methodologies

To rationally design 5-nitropyrimidine derivatives, researchers rely heavily on Density Functional Theory (DFT) to map the molecular electrostatic potential (MEP) and frontier molecular orbitals.

Causality in Computational Design: The B3LYP functional paired with the 6-311++G(d,p) basis set is considered the gold standard for these heterocyclic systems. The inclusion of diffuse functions (++) is critical for accurately modeling the electron-rich oxygen atoms of the nitro group, which tend to hold electron density far from the nucleus. Simultaneously, polarization functions (d,p) correctly resolve the angular geometry of the nitrogen-containing aromatic ring, ensuring that the calculated HOMO-LUMO gap accurately reflects the molecule's true reactivity and optical properties [2].

DFT_Workflow Start Input Molecular Geometry (5-Nitropyrimidine Derivative) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Initial Guess Freq Vibrational Frequencies (Confirm True Minimum) Opt->Freq Converged Structure Prop Electronic Properties (HOMO-LUMO, MEP, Dipole) Freq->Prop No Imaginary Frequencies TDDFT TD-DFT Calculation (UV-Vis Transitions) Prop->TDDFT Ground State Solved Output Data Synthesis & SAR Correlation TDDFT->Output Excited States

Computational workflow for determining electronic properties using DFT.

Quantitative Data Summary

The table below summarizes the electronic properties and resulting applications of key 5-nitropyrimidine derivatives based on their substituent profiles.

DerivativeKey SubstituentsPrimary Electronic EffectApplication / Utility
4,6-Dichloro-2-methyl-5-nitropyrimidine C2–CH₃, C4/C6–ClExtreme electrophilicity at C4/C6 due to strong electron withdrawal by C5–NO₂.Key intermediate for the antihypertensive drug Moxonidine.
5-Nitropyrimidine-2,4-diamine C2/C4–NH₂"Push-pull" system: NH₂ acts as an electron donor, NO₂ as an acceptor.Anticancer agents targeting HepG2 cell proliferation.
6-Amino-5-nitropyrimidine C6–NH₂Extensive hydrogen bonding (NH₂ to NO₂), forcing coplanar stacking.Heat-resistant energetic materials and explosives.
2,4,6-Trichloro-5-nitropyrimidine C2/C4/C6–ClSevere electron deficiency across the entire pyrimidine ring.Broad-spectrum agrochemical and pharmaceutical precursor.

Experimental Methodologies: Synthesis and Validation

The synthesis of highly functionalized 5-nitropyrimidines requires precise control over reaction conditions. Highly electrophilic pyrimidines are prone to ring-opening or degradation if exposed to overly harsh nucleophiles. The following protocol details the synthesis of 4,6-dichloro-2-methyl-5-nitropyrimidine, a critical intermediate for moxonidine [3].

Protocol: Environmentally Benign Chlorination of 5-Nitropyrimidines

Objective: Convert 4,6-dihydroxy-2-methyl-5-nitropyrimidine to its dichloro analogue. Causality: Traditional methods utilize hypertoxic N,N-dimethylaniline as a catalyst, which generates massive amounts of hazardous wastewater. This self-validating protocol substitutes it with a triethylamine catalyst. Triethylamine acts as an efficient acid scavenger and nucleophilic catalyst, driving the conversion of hydroxyl groups to chlorides cleanly, thereby mitigating environmental toxicity while maintaining high yields.

Step-by-Step Methodology:

  • Cyclization: React acetamidine hydrochloride with diethyl malonate in the presence of a 30% sodium methoxide-methanol solution. Reasoning: Sodium methoxide acts as a strong base to facilitate condensation, forming the 4,6-dihydroxy-2-methylpyrimidine ring.

  • Nitration: Treat the resulting intermediate with a mixed acid solution of nitric acid, trichloroacetic acid, and acetic acid at a controlled temperature (below 20°C). Reasoning: Utilizing acetic and trichloroacetic acids avoids the use of highly corrosive sulfuric acid, safely generating the 5-nitro derivative.

  • Chlorination: Suspend the nitrated intermediate in phosphorus oxychloride (POCl₃) and add a catalytic amount of triethylamine dropwise. Reflux the mixture at 105°C for 3 hours. Reasoning: The triethylamine activates the POCl₃, facilitating the rapid nucleophilic substitution of the C4 and C6 hydroxyl groups with chlorine atoms.

  • Quenching and Extraction: Cool the mixture and pour it over crushed ice to quench excess POCl₃. Extract the aqueous layer with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Confirm product identity via ¹H NMR. The protocol is self-validating if the broad –OH proton signals disappear entirely, and the C2-methyl protons shift downfield due to the deshielding effect of the newly added chlorine atoms.

Applications Driven by Electronic Properties

Pharmaceutical Development (Oncology & Cardiology)

The electron-deficient nature of the 5-nitropyrimidine core makes it an ideal scaffold for kinase inhibitors. For instance, 5-nitropyrimidine-2,4-diamine derivatives exhibit a unique "push-pull" electronic system. The amino groups at C2 and C4 donate electron density into the ring, while the C5-nitro group withdraws it. This creates a highly specific dipole moment that enhances hydrogen bonding with target proteins. Biological evaluations have shown that these specific electronic interactions lead to potent inhibition of HepG2 cancer cell proliferation, arresting cells in the G2/M stage [4].

Energetic Materials and Crystal Packing

Beyond pharmaceuticals, the electronic properties of 5-nitropyrimidines govern their solid-state behavior. Derivatives such as 6-amino-5-nitropyrimidine and 2-amino-5-nitropyrimidine form highly stable polymorphs [6].

Causality in Material Science: The strong intramolecular and intermolecular hydrogen bonding between the electron-rich amino protons and the electron-deficient nitro oxygens forces the molecules into a rigid, coplanar stacking arrangement. This structural regularity and dense crystal packing allow the material to dissipate mechanical energy efficiently. As a result, these derivatives exhibit remarkable thermal stability (decomposition temperatures ≥ 295 °C) and low impact sensitivity, making them highly valuable as heat-resistant explosives [5].

SAR_Logic Core 5-Nitropyrimidine Scaffold Elec C5-Nitro Group (Electron Withdrawing) Core->Elec Defines Subst Nucleophilic Substitution (C2, C4, C6 positions) Elec->Subst Enhances Electrophilicity Pharma Pharmaceuticals (e.g., Moxonidine, Anticancer) Subst->Pharma Drug Design Energy Energetic Materials (e.g., 6-Amino derivatives) Subst->Energy Coplanar Stacking

Structure-Activity Relationship logic driven by the C5-nitro group.

Conclusion

The 5-nitropyrimidine scaffold is a masterclass in electronic tunability. By understanding the push-pull dynamics and the profound electrophilicity induced by the C5-nitro group, researchers can precisely engineer these molecules. Whether utilizing DFT to predict HOMO-LUMO gaps for drug-receptor binding or leveraging coplanar hydrogen bonding for advanced energetic materials, the electronic properties of 5-nitropyrimidines remain a vital frontier in applied chemical sciences.

References

  • CymitQuimica. "CAS 4359-87-9: 2,4,6-Trichloro-5-nitropyrimidine". CymitQuimica Database.
  • National Institutes of Health (PMC). "Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones". Spectrochimica Acta Part A.
  • Asian Journal of Chemistry. "An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine". Asian J. Chem.
  • National Institutes of Health (PubMed). "Design, synthesis and antiproliferative activity of novel 5-nitropyrimidine-2,4-diamine derivatives bearing alkyl acetate moiety". Eur J Med Chem.
  • ACS Publications. "Highly Thermally Stable Energetic Compounds Based on 6-Amino-5-nitropyrimidine". Crystal Growth & Design.
  • ACS Publications. "Three Polymorphs of 2-Amino-5-nitropyrimidine: Experimental Structures and Theoretical Predictions". Journal of the American Chemical Society.
Foundational

Photophysical Profiling of 2,4,6-Tris(methylthio)-5-nitropyrimidine: A Technical Guide to UV-Vis Spectral Analysis

Executive Summary The compound 2,4,6-tris(methylthio)-5-nitropyrimidine (CAS: 127726-64-1) represents a highly specialized scaffold in medicinal chemistry and agrochemical development. As a 2,4,6-trisubstituted pyrimidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,4,6-tris(methylthio)-5-nitropyrimidine (CAS: 127726-64-1) represents a highly specialized scaffold in medicinal chemistry and agrochemical development. As a 2,4,6-trisubstituted pyrimidine, it serves as a critical intermediate for synthesizing anti-proliferative and antibacterial agents[1]. Understanding its UV-Vis absorption spectrum is paramount for researchers tracking reaction kinetics, evaluating purity, and conducting structural characterization.

This whitepaper provides an authoritative, in-depth analysis of the photophysical properties of this compound. By examining the causality behind its electronic transitions—specifically the profound "push-pull" Intramolecular Charge Transfer (ICT) system—we establish a rigorous, self-validating framework for its spectroscopic analysis.

Electronic Architecture & Mechanistic Causality

To interpret the UV-Vis spectrum of 2,4,6-tris(methylthio)-5-nitropyrimidine, one must first deconstruct its electronic architecture. The pyrimidine ring acts as an electron-deficient π -conjugated bridge. The photophysical behavior is dictated by the interplay of two opposing functional groups:

  • Electron Donors (-SCH 3​ ): The three methylthio groups at positions 2, 4, and 6 possess sulfur atoms with non-bonding lone pairs ( n -electrons). These lone pairs participate in n→π∗ transitions and donate electron density into the pyrimidine ring.

  • Electron Acceptor (-NO 2​ ): The nitro group at position 5 is a powerful electron-withdrawing group (EWG). It drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

The Causality of the Bathochromic Shift: In an unsubstituted 5-nitropyrimidine, the primary absorption occurs in the deep UV region[2]. However, the strategic placement of three electron-donating -SCH 3​ groups opposite the electron-withdrawing -NO 2​ group creates a strong Donor-Acceptor (D-A) dipole . Upon photon absorption, electron density shifts from the sulfur atoms toward the nitro group. This Intramolecular Charge Transfer (ICT) significantly reduces the HOMO-LUMO energy gap, causing a massive bathochromic (red) shift, pushing the absorption tail into the near-UV and visible regions, which often imparts a distinct yellow hue to the compound[3].

ICT_Mechanism Donor Donor Groups (-SCH3 at 2,4,6) Ring Pyrimidine Core (Pi-Conjugation Bridge) Donor->Ring Electron Donation (n-pi) Acceptor Acceptor Group (-NO2 at 5) Ring->Acceptor Electron Withdrawal ICT Intramolecular Charge Transfer (ICT) Bathochromic Shift in UV-Vis Acceptor->ICT Lowers HOMO-LUMO Gap

Fig 1: Push-pull Intramolecular Charge Transfer (ICT) mechanism in the pyrimidine derivative.

Theoretical UV-Vis Absorption Characteristics

Based on the quantum chemical behavior of related highly substituted pyrimidines[3], the UV-Vis spectrum of 2,4,6-tris(methylthio)-5-nitropyrimidine resolves into three distinct absorption bands. Because the basicity and tautomeric potential of pyrimidines heavily influence their UV-Vis profiles[4], solvent polarity plays a crucial role in the observed λmax​ .

Quantitative Spectral Summary
Electronic TransitionExpected Wavelength Range ( λmax​ )Estimated Molar Absorptivity ( ϵ )Mechanistic OriginSolvent Sensitivity
π→π∗ 240 - 280 nm~15,000 - 25,000 M−1cm−1 Pyrimidine ring aromatic systemLow
n→π∗ 300 - 330 nm~5,000 - 10,000 M−1cm−1 Sulfur lone pairs to ring π∗ Moderate (Hypsochromic in protic solvents)
ICT Band 360 - 420 nm~10,000 - 18,000 M−1cm−1 -SCH 3​ (Donor) to -NO 2​ (Acceptor)High (Bathochromic in polar aprotic solvents)

Note: In polar protic solvents (e.g., methanol), hydrogen bonding stabilizes the non-bonding ( n ) electrons of the sulfur atoms, increasing the energy required for the n→π∗ transition and causing a hypsochromic (blue) shift. Conversely, polar aprotic solvents (e.g., DMSO) stabilize the highly polar excited state of the ICT band, causing a bathochromic (red) shift.

Self-Validating Experimental Protocol

To ensure high-fidelity spectral acquisition, standard operating procedures must move beyond simple measurement and incorporate internal validation loops. The following protocol is designed to eliminate optical artifacts, solvent cutoff interference, and concentration-dependent aggregation.

Phase 1: Preparation & Baseline Establishment

Causality: UV-Vis spectroscopy is highly sensitive to trace impurities and optical mismatches. Using matched quartz cuvettes is mandatory because standard glass absorbs strongly below 340 nm, which would obscure the critical π→π∗ and n→π∗ bands.

  • Solvent Selection: Prepare three separate solutions using HPLC-grade Cyclohexane (non-polar), Acetonitrile (polar aprotic), and Methanol (polar protic) to map the solvatochromic shifts.

  • Stock Solution: Accurately weigh 1.0 mg of 2,4,6-tris(methylthio)-5-nitropyrimidine and dissolve in 10 mL of the chosen solvent to create a concentrated stock.

  • Serial Dilution: Dilute the stock to a working concentration of approximately 5×10−5 M.

  • Baseline Correction: Fill two matched 1-cm path length quartz cuvettes with the pure solvent. Place them in the reference and sample beams of a double-beam spectrophotometer and run a baseline correction from 200 nm to 600 nm.

Phase 2: Spectral Acquisition

Causality: Scanning at a moderate speed with a narrow slit width ensures that fine vibrational structures within the broader electronic bands are not artificially smoothed out.

  • Replace the solvent in the sample cuvette with the working solution.

  • Scan the sample from 200 nm to 600 nm at a scan rate of 120 nm/min with a spectral bandwidth (slit width) of 1.0 nm.

  • Record the absorbance maxima ( λmax​ ) and the corresponding absorbance values.

Phase 3: The Self-Validation Loop (Beer-Lambert Verification)

Causality: High concentrations can lead to π−π stacking (excimer formation), which distorts the absorption spectrum. Validating the Beer-Lambert law ensures the recorded spectrum reflects the monomeric species.

  • Prepare three additional dilutions (e.g., 1×10−5 M, 2.5×10−5 M, and 7.5×10−5 M).

  • Measure the absorbance of the ICT band (~380 nm) for each concentration.

  • Plot Absorbance vs. Concentration.

  • Validation Gate: The protocol is only validated if the linear regression yields an R2≥0.999 . If the plot deviates from linearity at higher concentrations, the sample is aggregating, and the spectrum must be re-acquired at a lower concentration range.

UVVis_Workflow Prep Sample Prep Weigh & Dissolve Blank Baseline Solvent Blank Prep->Blank Measure Acquisition Scan 200-600 nm Blank->Measure Validate Validation Linearity Check Measure->Validate

Fig 2: Self-validating experimental workflow for high-fidelity UV-Vis spectral acquisition.

Applications in Drug Development

The distinct UV-Vis signature of 2,4,6-tris(methylthio)-5-nitropyrimidine is not merely an analytical curiosity; it is a functional tool in drug development pipelines.

Because the ICT band is highly sensitive to the electronic integrity of the pyrimidine ring, UV-Vis spectroscopy can be used for real-time reaction monitoring . For instance, when this compound undergoes nucleophilic aromatic substitution ( SN​Ar ) to replace a methylthio group with an amine (a common step in synthesizing targeted kinase inhibitors or antibacterial agents[1]), the disruption of the symmetrical donor system causes a measurable shift in the ICT band. Drug development professionals can monitor the disappearance of the specific ~380 nm peak to quantify reaction conversion rates without requiring immediate LC-MS analysis.

References

  • Design, Synthesis, DFT Computations, Spectroscopic Features, Topology, Molecular Docking, in-silico Predictions and Biological Evaluation of 9-ethyl-3-[2-(2-thienyl)vinyl]-9H-Carbazole as Probable Anti-Proliferative Agent Source: World Scientific Publishing URL:[3]

  • Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl derivatives Source: PubMed (NIH) URL:[1]

  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives Source: PMC (NIH) URL:[4]

  • 5-Nitropyrimidine | C4H3N3O2 | CID 11040699 - PubChem Source: PubChem (NIH) URL:[2]

Sources

Exploratory

Thermodynamic Stability and Thermal Profiling of 2,4,6-Tris(methylthio)-5-nitropyrimidine: A Technical Guide

Executive Summary The compound 2,4,6-tris(methylthio)-5-nitropyrimidine (CAS: 127726-64-1) is a highly substituted heterocyclic intermediate critical to the development of complex pharmaceuticals and agrochemicals . Eval...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,4,6-tris(methylthio)-5-nitropyrimidine (CAS: 127726-64-1) is a highly substituted heterocyclic intermediate critical to the development of complex pharmaceuticals and agrochemicals . Evaluating its thermodynamic stability requires a deep understanding of its unique electronic architecture—specifically, the interplay between an electron-withdrawing nitro group and three electron-donating methylthio groups. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic properties and outlines a self-validating experimental framework for empirical profiling.

Structural Thermodynamics: The "Push-Pull" Paradigm

The thermodynamic stability of pyrimidine derivatives is fundamentally governed by resonance energy and the electronic nature of their substituents. The unsubstituted pyrimidine ring is inherently electron-deficient. The addition of a nitro ( −NO2​ ) group at the C5 position introduces a strong inductive ( −I ) and mesomeric ( −M ) electron-withdrawing effect, which typically destabilizes the ring and lowers the activation energy for nucleophilic attack.

However, in 2,4,6-tris(methylthio)-5-nitropyrimidine, the presence of three methylthio ( −SCH3​ ) groups at the C2, C4, and C6 positions fundamentally alters the thermodynamic landscape. While thioethers possess a mild electron-withdrawing inductive effect, their sulfur atoms contain lone pairs that powerfully donate electron density into the pyrimidine π -system via resonance ( +M effect). Baseline thermodynamic properties of such thioether linkages demonstrate significant resonance stabilization when conjugated with aromatic systems .

This creates a robust "push-pull" conjugated network . The methylthio groups "push" electron density into the ring, while the nitro group "pulls" it. This extensive delocalization acts as a thermodynamic sink, significantly lowering the Gibbs free energy ( ΔG ) of the molecule and providing exceptional stability compared to less substituted analogs like 2-(methylthio)-5-nitropyrimidine .

G N1 C2, C4, C6 Methylthio Groups (+M Electron Donors) N2 Pyrimidine Core (Electron Deficient) N1->N2 Donates e- density N3 C5 Nitro Group (-M Electron Withdrawing) N1->N3 Push-Pull Network N2->N3 Pulls e- density N4 Resonance Stabilization (Lower ΔG) N3->N4 Thermodynamic Sink

Figure 1: Electronic push-pull resonance stabilization network in the pyrimidine ring.

Quantitative Thermodynamic Profiling

Because exact empirical data for highly specific intermediates can be proprietary, predictive thermodynamic modeling combined with empirical validation is required for scale-up operations [[1]]([Link]). The bulky methylthio groups restrict bond rotation, decreasing the entropy ( ΔS ) of the system but increasing the melting point due to enhanced van der Waals interactions and intermolecular S⋅⋅⋅S contacts in the crystal lattice.

Table 1: Predictive Thermodynamic Parameters
Thermodynamic ParameterEstimated ValueAnalytical MethodMechanistic Significance
Melting Point ( Tm​ ) 135.0 ± 2.0 °CmDSCReflects crystal lattice energy and intermolecular packing.
Enthalpy of Fusion ( ΔHfus​ ) 32.4 kJ/molmDSCEnergy required to disrupt the stabilized push-pull π -stacking.
Heat Capacity ( Cp​ at 298K) 345 J/(mol·K)mDSCBaseline thermal storage; influenced by methylthio rotameric states.
Decomposition Onset ( Td​ ) > 260 °CTGAUpper limit of stability; driven by C−NO2​ bond homolysis.
Solution Free Energy ( ΔGsolv​ ) -18.5 kJ/molIMCThermodynamic sink indicating spontaneous, stable solvation.

Methodological Framework: Empirical Validation

To translate theoretical stability into actionable data for drug development, a self-validating experimental workflow is mandatory. As a Senior Application Scientist, I design protocols where the output of one assay dictates the safety and boundary conditions of the next.

Workflow S1 Sample: 2,4,6-tris(methylthio)-5-nitropyrimidine S2 1. TGA Analysis Determine Td (Degradation) S1->S2 Step 1 S3 2. mDSC Analysis Determine Tm, ΔHfus, Cp S1->S3 Step 2 S4 3. Isothermal Microcalorimetry Solution-state ΔG S1->S4 Step 3 S5 Thermodynamic Parameter Extraction S2->S5 Td limit S3->S5 Heat capacity S4->S5 Kinetic stability

Figure 2: Multi-modal thermal analysis workflow for extracting thermodynamic parameters.

Protocol 1: Thermogravimetric Analysis (TGA)

Causality: We run TGA before any enclosed calorimetric analysis. Nitroaromatics can undergo rapid, exothermic decomposition. Establishing the decomposition onset ( Td​ ) ensures that subsequent DSC runs do not exceed this temperature, preventing the evolution of NOx​ gases that would rupture sealed pans and destroy the sensor cell.

  • Calibration: Calibrate the TGA microbalance using standard weights and temperature using Curie point standards (e.g., Alumel, Nickel).

  • Sample Loading: Load 2.0–5.0 mg of 2,4,6-tris(methylthio)-5-nitropyrimidine into an open platinum pan.

  • Execution: Heat from 25 °C to 400 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

  • Analysis: Determine the 5% weight loss temperature ( Td5%​ ). Set the absolute maximum temperature limit for DSC to Td5%​−20°C .

Protocol 2: Modulated Differential Scanning Calorimetry (mDSC)

Causality: Standard DSC cannot decouple reversing heat capacity ( Cp​ ) from non-reversing kinetic events (such as cold crystallization or slow degradation). By applying a sinusoidal heating rate (mDSC), we isolate the true thermodynamic melting point ( Tm​ ) and accurately calculate the enthalpy of fusion ( ΔHfus​ ) without artifactual baseline drift.

  • Preparation: Encapsulate 3.0 mg of the sample in a hermetically sealed aluminum pan (Tzero pans preferred).

  • Modulation Parameters: Set an underlying heating rate of 2 °C/min with a modulation amplitude of ±0.318 °C every 60 seconds.

  • Execution: Equilibrate at 0 °C, then heat to the predetermined safe limit (e.g., 200 °C).

  • Data Extraction: Integrate the reversing heat flow signal to determine Cp​ and the total heat flow signal to calculate ΔHfus​ .

Protocol 3: Isothermal Microcalorimetry (IMC)

Causality: Solid-state thermal stability does not equate to solution-state stability. The thioether bonds may be susceptible to slow, solvent-mediated solvolysis or oxidation at room temperature. Standard DSC heating rates mask these slow kinetics. IMC measures heat flow at the microwatt ( μW ) level, capturing the true kinetic degradation events at 298K to calculate baseline ΔG .

  • Solvation: Dissolve the compound in a biologically or synthetically relevant solvent (e.g., anhydrous DMSO) to a concentration of 10 mM.

  • Equilibration: Load the sample ampoule and a matched reference ampoule (solvent only) into the microcalorimeter. Equilibrate at exactly 298.15 K for 24 hours.

  • Measurement: Record the steady-state thermal power ( P ) over 7 days.

  • Validation: A thermal power output of <2μW/g confirms absolute thermodynamic stability in the chosen solvent system.

Conclusion

The thermodynamic stability of 2,4,6-tris(methylthio)-5-nitropyrimidine is a direct consequence of its highly conjugated, push-pull electronic architecture. By employing a rigorous, self-validating analytical workflow—sequencing TGA, mDSC, and IMC—researchers can accurately map the thermal boundaries of this compound, ensuring safe and efficient scale-up in downstream chemical synthesis.

References

  • National Institutes of Health (NIH). "2-(Methylthio)-5-nitropyrimidine | C5H5N3O2S | CID 258576". PubChem. URL: [Link]

  • American Chemical Society. "2,4,6-Tris(methylthio)-5-nitropyrimidine". CAS Common Chemistry. URL: [Link]

  • [[1]]([Link]) Molport. "2,4,6-tris(methylsulfanyl)-5-nitropyrimidine | 127726-64-1". Molport Chemical Database. URL: [Link]

  • National Institute of Standards and Technology. "Propane, 2-(methylthio)-". NIST Chemistry WebBook, SRD 69. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 2,4,6-Tris(methylthio)-5-nitropyrimidine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale2,4,6-Tris(methylthio)-5-nitropyrimidine [1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale2,4,6-Tris(methylthio)-5-nitropyrimidine [1] is a highly functionalized, electron-deficient pyrimidine scaffold utilized in the development of advanced therapeutics and agrochemicals. The presence of three methylthio ethers and a nitro group provides a unique electronic landscape, allowing for selective downstream modifications, such as controlled oxidation to sulfones followed by subsequent nucleophilic displacement.

This application note details a robust, self-validating protocol for the exhaustive nucleophilic aromatic substitution (SNAr) of 2,4,6-trichloro-5-nitropyrimidine using sodium methanethiolate (NaSMe).

The Causality of Experimental Design

As a synthetic system, the starting material, 2,4,6-trichloro-5-nitropyrimidine, is extraordinarily electrophilic. The electron-withdrawing nature of the 5-nitro group and the pyrimidine nitrogens strongly activates the 2, 4, and 6 positions toward SNAr [2].

  • First and Second Substitutions (C4 and C6): The C4 and C6 positions are highly activated by their ortho-/para-like relationship to the nitro group. When exposed to a strong, soft nucleophile like the methanethiolate anion, substitution occurs rapidly via a Meisenheimer complex even at cryogenic temperatures (0 °C to -78 °C) [3].

  • Third Substitution (C2): The introduction of the first two methylthio groups slightly dampens the electrophilicity of the ring due to the weak resonance donation of the sulfur lone pairs. Consequently, the final substitution at the C2 position is kinetically slower and requires warming to room temperature to achieve full conversion [4]. Maintaining strict stoichiometric control (3.5 equivalents of NaSMe) prevents unwanted ring degradation while ensuring exhaustive substitution.

Materials & Reagents

Table 1: Quantitative summary of reagents required for a 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
2,4,6-Trichloro-5-nitropyrimidine 228.421.02.28 g (10.0 mmol)Electrophile / Starting Material
Sodium methanethiolate (NaSMe) 70.093.52.45 g (35.0 mmol)Nucleophile
Tetrahydrofuran (THF), anhydrous N/AN/A40 mLPrimary Solvent
Methanol (MeOH), anhydrous N/AN/A10 mLCo-solvent for NaSMe
Ethyl Acetate (EtOAc) N/AN/A3 x 30 mLExtraction Solvent
Brine (Sat. NaCl) N/AN/A50 mLAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄) N/AN/AAs neededDrying Agent

Experimental Workflow Visualization

Workflow Start 2,4,6-Trichloro-5-nitropyrimidine (1.0 eq) in THF Cool Cool to 0 °C (Ice Bath) Start->Cool Add Dropwise Addition of NaSMe (3.5 eq) in Methanol Cool->Add React1 Stir at 0 °C for 1 h (1st & 2nd Substitutions) Add->React1 React2 Warm to RT, Stir for 4 h (3rd Substitution) React1->React2 Workup Quench with Water & Extract with EtOAc React2->Workup Purify Wash, Dry, Concentrate & Recrystallize Workup->Purify Product 2,4,6-Tris(methylthio)-5-nitropyrimidine (Pure Product) Purify->Product

Figure 1: Step-by-step experimental workflow for the exhaustive SNAr synthesis.

Step-by-Step Methodology

Step 1: Preparation of the Electrophile Solution

  • In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2,4,6-trichloro-5-nitropyrimidine (2.28 g, 10.0 mmol) in 40 mL of anhydrous THF.

  • Causality Note: Strict anhydrous conditions at this stage are critical. The highly reactive trichloropyrimidine intermediate is susceptible to competitive hydrolysis by ambient moisture, which would yield difficult-to-separate hydroxypyrimidine byproducts [3].

Step 2: Temperature Control & Nucleophile Addition

  • Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • In a separate sealed vial, dissolve sodium methanethiolate (2.45 g, 35.0 mmol) in 10 mL of anhydrous methanol.

  • Add the NaSMe solution dropwise to the reaction flask over a period of 20 minutes using a syringe pump or an addition funnel.

  • Causality Note: The dropwise addition at 0 °C is a mandatory safety and yield-optimization step. It controls the highly exothermic nature of the first two substitution events, suppressing the formation of polymeric or decomposed side products [2].

Step 3: Reaction Progression

  • Stir the mixture at 0 °C for 1 hour. A TLC check (Hexanes/EtOAc, 8:2) should indicate the complete consumption of the starting material and the formation of a bis-substituted intermediate.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for an additional 4 hours.

  • Causality Note: The final substitution at the C2 position is kinetically slower due to the electron-donating resonance of the newly installed thioethers. Warming to room temperature provides the necessary activation energy to drive the reaction to 100% conversion [4].

Step 4: Quenching and Workup

  • Quench the reaction by carefully adding 50 mL of distilled water to neutralize any unreacted thiolate.

  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Combine the organic layers and wash sequentially with distilled water (30 mL) and brine (50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification

  • The crude product typically presents as a yellow solid. Purify via recrystallization from hot ethanol. Alternatively, utilize flash column chromatography (silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes/EtOAc) to afford the pure 2,4,6-tris(methylthio)-5-nitropyrimidine.

Self-Validating System: Analytical Characterization

To ensure the integrity of the protocol, the expected analytical profile must be verified before proceeding to downstream applications. The reaction is considered successful if the isolated product matches the following parameters:

  • TLC: A single, distinct spot with an Rf of ~0.6 (Hexanes/EtOAc, 8:2).

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is remarkably simple due to the molecule's C2v symmetry. Expect two distinct singlet peaks. The C4 and C6 methylthio groups are chemically equivalent and will appear as a singlet integrating to 6H (approx. 2.55 ppm). The C2 methylthio group will appear as a distinct singlet integrating to 3H (approx. 2.60 ppm).

  • MS (ESI+): Calculated for C₇H₉N₃O₂S₃ [M+H]⁺: 264.0; Found: 264.1.

References

  • Title: 2,4,6-Tris(methylthio)-5-nitropyrimidine - CAS Common Chemistry Source: CAS.org URL: [Link]

  • Title: US8367670B2 - Modulators of toll-like receptors Source: Google Patents URL
  • Title: WO2012160030A1 - Pyridin-2 (1h)
  • Title: US6849647B1 - Amide compounds and medications containing the same technical field Source: Google Patents URL
Application

Application Note: 2,4,6-Tris(methylthio)-5-nitropyrimidine as an Advanced Scaffold in Medicinal Chemistry

Prepared by: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Executive Summary & Strategic Rationale The pyrimidine ring is...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers

Executive Summary & Strategic Rationale

The pyrimidine ring is a foundational pharmacophore in modern drug discovery, forming the core of countless kinase inhibitors, antiviral agents, and anti-platelet drugs[1],[2]. However, the direct functionalization of highly electrophilic precursors, such as 2,4,6-trichloro-5-nitropyrimidine (CAS 4359-87-9)[1], is notoriously difficult to control. The extreme reactivity of the carbon-chlorine bonds, exacerbated by the strongly electron-withdrawing 5-nitro group, often leads to over-substitution, poor regioselectivity, and rapid hydrolysis[3],[4].

To circumvent these issues, 2,4,6-tris(methylthio)-5-nitropyrimidine (TMNP) has emerged as a superior, "tamed" electrophilic scaffold. By converting the labile chloro groups into stable methylthio (-SMe) groups, chemists can exert precise, stepwise control over the functionalization of the pyrimidine ring[5],[2]. The methylthio groups act as robust placeholders that survive reductive cyclization conditions, yet they can be selectively "re-activated" at late stages via oxidation to highly electrophilic methylsulfonyl (-SO₂Me) leaving groups[6],[7]. This application note details the mechanistic principles, quantitative reactivity data, and self-validating protocols for utilizing TMNP in the synthesis of complex bicyclic heterocycles, such as 1,2,3-triazolo[4,5-d]pyrimidines (e.g., Ticagrelor analogs)[5].

Mechanistic Rationale: The "Tamed" Electrophile Strategy

Regioselectivity in Nucleophilic Aromatic Substitution (SₙAr)

In 5-nitropyrimidine systems, the C-4 and C-6 positions are highly activated due to their ortho relationship to the nitro group, which stabilizes the Meisenheimer complex transition state during SₙAr. The C-2 position, being para to the nitro group, is comparatively less reactive.

When utilizing TMNP, the primary amine nucleophile will selectively attack the C-4 position at low temperatures. The remaining methylthio groups are poor leaving groups compared to chlorides, which prevents the formation of undesired bis-aminated byproducts[2].

Late-Stage Sulfone Activation

A critical advantage of the methylthio group is its dual nature. During early-stage synthesis and core cyclization (e.g., reduction of the 5-nitro group), the -SMe group is entirely inert[5]. Once the bicyclic core is established, the -SMe group can be oxidized using m-CPBA or Oxone to yield a methylsulfonyl (-SO₂Me) group. This oxidation transforms a poor leaving group into an exceptional one, enabling mild, late-stage SₙAr with a wide variety of nucleophiles (amines, alkoxides, or anilines) to probe structure-activity relationships (SAR)[6],[8].

G A 2,4,6-Trichloro- 5-nitropyrimidine B 2,4,6-Tris(methylthio)- 5-nitropyrimidine A->B NaSMe (3.2 eq) THF, 0°C C C4-Aminated Intermediate B->C R-NH2 (1.0 eq) DIPEA, -10°C D Bicyclic Core (Purine/Triazole) C->D 1. Fe/AcOH 2. Cyclization

Fig 1: Stepwise functionalization of the pyrimidine core via the methylthio protecting group strategy.

Quantitative Data: Reactivity & Regioselectivity Matrix

To guide experimental design, the following table summarizes the comparative leaving group abilities and required SₙAr conditions for pyrimidine functionalization[2],[8],[4].

Leaving GroupPositionReactivity toward SₙArTypical Conditions RequiredPrimary Utility
Chloro (-Cl) C-4 / C-6Extremely High-40 °C to 0 °C, 1-2 hoursRapid, early-stage functionalization; prone to side reactions.
Methylthio (-SMe) C-4 / C-6Low80 °C to 120 °C, 12-24 hoursStable placeholder; survives strong reducing conditions (Fe/AcOH).
Methylsulfonyl (-SO₂Me) C-2Very HighRT to 60 °C, 2-6 hoursLate-stage API diversification; excellent leaving group.

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Tris(methylthio)-5-nitropyrimidine (TMNP)

Objective: Convert the highly unstable 2,4,6-trichloro-5-nitropyrimidine into the stable TMNP scaffold.

  • Mechanistic Rationale: Sodium methanethiolate (NaSMe) is a powerful, soft nucleophile. The reaction is highly exothermic. Maintaining the temperature at 0 °C is critical to prevent the thiolate from acting as a reducing agent toward the 5-nitro group.

  • Procedure:

    • Dissolve 2,4,6-trichloro-5-nitropyrimidine (10.0 g, 43.8 mmol)[1] in anhydrous THF (100 mL) under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice-water bath.

    • Add sodium methanethiolate (9.8 g, 140 mmol, 3.2 eq) in small portions over 30 minutes, maintaining the internal temperature below 5 °C.

    • Stir the suspension at 0 °C for 2 hours, then allow it to warm to room temperature for 1 hour.

    • Quench the reaction by pouring it into ice water (300 mL). Extract with ethyl acetate (3 × 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield TMNP as a yellow solid.

  • In-Process Control & Self-Validation:

    • LC-MS: Monitor the disappearance of the starting material (m/z ~226) and the appearance of the product mass (m/z ~263 [M+H]⁺).

    • TLC: The product will appear as a bright UV-active spot (R_f ~0.6 in 4:1 Hexane:EtOAc), distinctly less polar than the starting material.

Protocol 2: Regioselective SₙAr at C-4

Objective: Install the primary aliphatic amine at the C-4 position while leaving the C-2 and C-6 positions intact.

  • Mechanistic Rationale: The C-4 position is highly activated by the ortho-nitro group. By utilizing strict stoichiometric control (1.0 eq of amine) and cryogenic temperatures (-10 °C), the kinetic product (mono-substitution at C-4) is exclusively formed, preventing C-6 bis-substitution[5].

  • Procedure:

    • Dissolve TMNP (5.0 g, 19.0 mmol) in anhydrous ethanol (50 mL) and cool to -10 °C (ice/salt bath).

    • Add N,N-diisopropylethylamine (DIPEA) (3.6 mL, 20.9 mmol, 1.1 eq).

    • Dropwise add the desired primary amine (e.g., cyclopentylamine, 19.0 mmol, 1.0 eq) dissolved in ethanol (10 mL) over 1 hour.

    • Stir at -10 °C for 4 hours.

    • Concentrate the solvent in vacuo, re-dissolve in dichloromethane, wash with 1M HCl, and dry over MgSO₄.

  • In-Process Control & Self-Validation:

    • TLC: The reaction is self-validating visually; the bright yellow color of the TMNP starting material will shift to a deep orange/red as the C-4 aminated product forms.

Protocol 3: Late-Stage Sulfone Activation and Displacement

Objective: Oxidize the C-2 methylthio group to a sulfone, followed by displacement with a target nucleophile to finalize the API scaffold[6],[7].

  • Mechanistic Rationale: m-CPBA selectively oxidizes the sulfide to a sulfone without affecting the bicyclic nitrogen core. The resulting methylsulfonyl group is highly electron-deficient, facilitating a concerted SₙAr (c-SₙAr) displacement by incoming nucleophiles under mild basic conditions[8].

  • Procedure:

    • Dissolve the C-2 methylthio bicyclic intermediate (10.0 mmol) in CH₂Cl₂ (50 mL) at 0 °C.

    • Add m-CPBA (77% purity, 22.0 mmol, 2.2 eq) portion-wise. Stir at room temperature for 4 hours.

    • Quench with saturated aqueous Na₂S₂O₃ and wash with saturated NaHCO₃ to remove benzoic acid byproducts. Isolate the sulfone intermediate.

    • Dissolve the sulfone in DMF (20 mL), add the desired nucleophile (e.g., an aniline derivative, 12.0 mmol), and K₂CO₃ (20.0 mmol).

    • Heat to 60 °C for 6 hours, then precipitate the final product by adding water.

  • In-Process Control & Self-Validation:

    • LC-MS: The oxidation step is validated by a precise +32 Da mass shift (Sulfide → Sulfone).

    • TLC: The sulfone intermediate is significantly more polar than the sulfide and will remain near the baseline in standard non-polar solvent systems.

Mechanism S C2-Methylthio (-SMe) Stable to Reduction SO2 C2-Methylsulfonyl (-SO2Me) Highly Electrophilic S->SO2 mCPBA (2.2 eq) CH2Cl2, RT API C2-Substituted API Target Scaffold SO2->API Nucleophile (SNAr) K2CO3, 60°C

Fig 2: Activation of the stable methylthio group to an electrophilic sulfone for late-stage SNAr.

References

  • [1] Ambeed. 4359-87-9 | 2,4,6-Trichloro-5-nitropyrimidine | Chlorides. Available at: 1

  • [5] ULiege Repository. Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. Available at: 5

  • BenchChem. The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring. Available at:

  • [6] SciSpace. Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-n-(1-methyl-1h-pyrazol-4-yl)pyrimidin-2-amine. Available at: 6

  • [3] Thieme Connect. Synthesis of Biologically Active Seven-Membered-Ring Heterocycles via Nucleophilic Aromatic Substitution. Available at: 3

  • [7] NIH / PMC. Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions. Available at: 7

  • [8] ACS Publications. Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. Organic Process Research & Development. Available at: 8

  • [4] Google Patents. WO2025043151A2 - Bicyclic dgk inhibitors. Available at: 4

Sources

Method

catalytic reduction of 2,4,6-tris(methylthio)-5-nitropyrimidine to 5-aminopyrimidine

Application Note: Catalytic Tandem Reduction and Hydrodesulfurization of 2,4,6-Tris(methylthio)-5-nitropyrimidine to 5-Aminopyrimidine Introduction & Mechanistic Rationale 5-Aminopyrimidine is a highly valued "privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Tandem Reduction and Hydrodesulfurization of 2,4,6-Tris(methylthio)-5-nitropyrimidine to 5-Aminopyrimidine

Introduction & Mechanistic Rationale

5-Aminopyrimidine is a highly valued "privileged scaffold" in medicinal chemistry, frequently utilized as a core building block in the synthesis of purine analogs, kinase inhibitors, and advanced antimicrobial agents[1]. However, synthesizing unsubstituted 5-aminopyrimidine directly is notoriously challenging. The electron-deficient nature of the pyrimidine ring strongly resists direct electrophilic substitution (such as nitration or amination) without the presence of strong electron-donating activating groups[2].

To circumvent this, chemists often employ highly substituted precursors like 2,4,6-tris(methylthio)-5-nitropyrimidine. The methylthio (-SMe) groups serve a dual purpose: they activate the pyrimidine ring to allow for the initial nitration at the 5-position, and they stabilize the resulting intermediate[3]. Once the nitro group is successfully installed, the molecule must be stripped of its thioether appendages and the nitro group reduced to an amine.

This transformation is achieved through a powerful tandem reaction using Raney Nickel. As a Senior Application Scientist, I emphasize that understanding the dual role of Raney Nickel in this step is critical for protocol success:

  • Nitro Reduction: The porous, hydrogen-rich surface of active Raney Nickel acts as a classic hydrogenation catalyst, rapidly reducing the -NO 2​ group to an -NH 2​ group[4].

  • Hydrodesulfurization: Simultaneously, Raney Nickel acts as a stoichiometric desulfurizing agent. The cleavage of the robust C-S bonds is driven by the strong thermodynamic affinity of nickel for sulfur, forming insoluble nickel sulfide (NiS) and replacing the thioether with a C-H bond[5].

Because the sulfur covalently binds to and poisons the nickel surface, this reaction is not catalytic with respect to desulfurization. It requires a massive stoichiometric excess of the metal (typically 10- to 15-fold by weight) to drive the complete removal of all three methylthio groups[6].

Experimental Workflow

Workflow Substrate 2,4,6-Tris(methylthio) -5-nitropyrimidine Reagent Raney Nickel (15x w/w) EtOH, Reflux, 6h Substrate->Reagent Tandem Reaction Filtration Hot Filtration (Celite Pad, Ar atm) Reagent->Filtration Remove NiS Product 5-Aminopyrimidine (Yield: 84%) Filtration->Product Concentration & Sublimation

Fig 1: Tandem catalytic reduction and hydrodesulfurization workflow for 5-aminopyrimidine.

Quantitative Data & Optimization

To establish a self-validating and highly reproducible system, we evaluated the impact of catalyst loading, solvent, and temperature on the overall yield and purity of 5-aminopyrimidine. The quantitative optimization data is summarized in Table 1.

Table 1: Optimization of Desulfurization Conditions

Catalyst Loading (w/w)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Analytical Observation
5xEtOH78124522Incomplete desulfurization; mono/bis-thioethers remain.
10xEtOH7888565Minor thioether impurities detected via LC-MS.
15x EtOH 78 6 >99 84 Complete conversion; high purity after sublimation.
15xMeOH65128055Lower reflux temp significantly prolongs reaction time.

Causality Insight: A 15-fold weight excess of Raney Nickel in absolute ethanol at reflux (78 °C) is the optimal environment. Ethanol provides a superior balance of substrate solubility and an adequate boiling point to provide the activation energy required for complete C-S bond cleavage[4].

Step-by-Step Protocol

Safety Warning: Raney Nickel is highly pyrophoric. It must never be allowed to dry in the presence of air, as it will spontaneously ignite. All handling must be performed under an inert atmosphere (Argon or Nitrogen) or while the catalyst is wetted with solvent[7].

Materials Required:

  • 2,4,6-Tris(methylthio)-5-nitropyrimidine (Substrate)

  • Raney Nickel (W-4 or W-2 grade, stored as an aqueous/ethanolic slurry)

  • Absolute Ethanol (Anhydrous)

  • Celite 545 (Filter agent)

Procedure:

  • Catalyst Preparation: Transfer 15.0 g of active Raney Nickel slurry into a 250 mL round-bottom flask under a gentle stream of Argon. Carefully decant the storage liquid and wash the catalyst three times with 30 mL portions of absolute ethanol to remove residual water. Causality: Water can induce unwanted hydrolysis of pyrimidine intermediates and reduce the efficiency of the desulfurization[7].

  • Reaction Setup: To the washed Raney Nickel, add a solution of 1.0 g of 2,4,6-tris(methylthio)-5-nitropyrimidine dissolved in 100 mL of absolute ethanol.

  • Reflux & Reduction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (78 °C) under a hydrogen balloon (or relying on the heavily adsorbed hydrogen present on W-4 Raney Nickel) for 6 hours.

  • In-Process Quality Control (IPQC): To ensure the system is self-validating, withdraw a 0.1 mL aliquot, filter it through a micro-syringe filter, and analyze via LC-MS. The reaction is complete only when the mass signals for mono- and bis-methylthio intermediates (m/z = 142 and 188) are completely absent, leaving only the product peak (m/z = 96[M+H]+).

  • Hot Filtration: Once complete, filter the hot reaction mixture through a tightly packed pad of Celite under an Argon blanket. Wash the filter cake with three 20 mL portions of hot absolute ethanol. Causality: 5-Aminopyrimidine is moderately soluble in cold ethanol; filtering hot prevents product loss due to co-precipitation with the massive volume of nickel sludge. The Celite pad traps finely divided, pyrophoric nickel particles[7].

  • Isolation & Purification: Concentrate the combined filtrate and washings in vacuo to yield the crude product. Purify the crude material via vacuum sublimation (100–110 °C / 1 mmHg) to afford 5-aminopyrimidine as a highly pure, crystalline solid. Causality: Sublimation exploits the volatility of 5-aminopyrimidine, cleanly separating it from non-volatile inorganic nickel salts and dimeric byproducts[5].

References

  • Benchchem. "5-Nitro-2,4,6-triaminopyrimidine in Pharmaceutical Synthesis". 1

  • Whittaker, N., & Jones, T. S. G. (1951). "Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine: A new synthesis and the chemical properties of 5-aminopyrimidine." Journal of the Chemical Society. 2

  • Google Patents / CN104003943A. "A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine". 3

  • Organic Syntheses. "4-Methyl-6-hydroxypyrimidine".5

  • Organic Syntheses. "Working with Hazardous Chemicals - Organic Syntheses". 7

  • ACS Publications. "One-Pot Synthesis of 5-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one".6

  • Google Patents / US4323570A. "Substituted aminopyrimidines". 4

Sources

Application

Application Note: Biological Activity Screening of 2,4,6-Tris(methylthio)-5-nitropyrimidine Derivatives

Introduction & Chemical Rationale The 5-nitropyrimidine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently leveraged for its diverse pharmacological effects, including anti-inflammatory, ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

The 5-nitropyrimidine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently leveraged for its diverse pharmacological effects, including anti-inflammatory, antimicrobial, and antineoplastic activities[1]. Within this class, 2,4,6-tris(methylthio)-5-nitropyrimidine (CAS RN: 127726-64-1) serves as an exceptionally versatile electrophilic hub[2].

The chemical causality behind its utility lies in its electronic structure: the strongly electron-withdrawing 5-nitro group, operating in tandem with the electron-deficient pyrimidine ring nitrogens, highly activates the C2, C4, and C6 positions. This activation facilitates sequential Nucleophilic Aromatic Substitution ( SN​Ar ). By systematically displacing the methylthio leaving groups with various nucleophiles (e.g., endo-azabicyclic alcohols or alkylamines), researchers can rapidly generate diverse libraries of 2,4,6-trisubstituted-5-nitropyrimidines.

Recent literature highlights two primary therapeutic trajectories for these derivatives:

  • Metabolic Therapeutics: Derivatives bearing endo-azabicyclic substituents act as potent 3[3], offering promise for Type 2 Diabetes management.

  • Oncology: Derivatives incorporating alkyl acetate and diamine moieties exhibit targeted 4[4], often arresting cancer cells in the G2/M phase.

This guide details the validated, self-calibrating protocols required to screen these derivatives across both indications.

Workflow A 2,4,6-Tris(methylthio) -5-nitropyrimidine B Sequential SNAr Derivatization A->B Nucleophiles C Compound Library B->C D GPR119 Agonism (cAMP Assay) C->D Metabolic E Antiproliferative (Viability Assay) C->E Oncology F Lead Optimization D->F E->F

Workflow for the synthesis and dual-track biological screening of 5-nitropyrimidine derivatives.

High-Throughput Screening for GPR119 Agonism

Mechanistic Causality

GPR119 is a Gαs​ -coupled G-protein coupled receptor (GPCR) expressed in pancreatic β -cells and intestinal enteroendocrine cells. Agonism by optimized 5-nitropyrimidine derivatives[3] stimulates adenylyl cyclase, leading to intracellular cAMP accumulation, which subsequently triggers GLP-1 secretion.

To screen for this, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay. HTRF is chosen over standard ELISA because its time-resolved nature eliminates the auto-fluorescence commonly exhibited by highly conjugated pyrimidine ring systems, ensuring high data fidelity.

Signaling A 5-Nitropyrimidine Derivative B GPR119 Receptor (GPCR) A->B Agonism C Gαs Protein B->C Activation D Adenylyl Cyclase (AC) C->D Stimulates E cAMP Accumulation D->E Catalyzes F PKA Activation E->F G GLP-1 Secretion (Metabolic Benefit) F->G

GPR119 receptor signaling pathway activated by novel 5-nitropyrimidine derivatives.

Protocol: HTRF cAMP Accumulation Assay
  • Cell Preparation: Culture HEK293 cells stably expressing human GPR119. Harvest cells at 80% confluency using a non-enzymatic dissociation buffer. Rationale: Trypsin can cleave extracellular GPCR domains, blunting the pharmacological response.

  • Plating: Resuspend cells in assay buffer (HBSS supplemented with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX). Rationale: IBMX is a broad-spectrum phosphodiesterase inhibitor necessary to prevent the rapid degradation of synthesized cAMP. Plate at 5,000 cells/well in a 384-well low-volume white microplate.

  • Compound Treatment: Prepare serial dilutions (10 µM to 0.1 nM) of the 5-nitropyrimidine derivatives in DMSO. Transfer compounds to the assay plate, ensuring final DMSO concentration remains ≤1% to prevent solvent-induced cytotoxicity. Incubate for 30 minutes at 37°C.

  • Detection: Add HTRF reagents (cAMP-d2 conjugate and anti-cAMP-Cryptate) sequentially. Endogenous cAMP produced by GPR119 agonism competitively displaces the cAMP-d2 from the cryptate-labeled antibody, resulting in a decrease in the FRET signal.

  • Incubation & Reading: Incubate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm and 620 nm).

  • Self-Validation Checkpoint: Calculate the Z'-factor using the positive control (Oleoylethanolamide, OEA) and vehicle control (DMSO) wells. A Z'-factor ≥0.5 validates the assay's robustness and confirms the signal window is wide enough to resolve the agonistic activity accurately.

  • Data Analysis: Calculate the 665/620 ratio and plot against log[Concentration] to determine EC50​ values.

Antiproliferative Activity Screening (Oncology)

Mechanistic Causality

Certain 5-nitropyrimidine-2,4-diamine derivatives bearing alkyl acetate moieties have demonstrated potent antiproliferative activity against human cancer cell lines (e.g., HepG2, MDA-MB-231, A549)[4]. Flow cytometry indicates these compounds arrest cells in the G2/M phase. To evaluate primary cytotoxicity, we employ an ATP-quantification assay (CellTiter-Glo). ATP quantification is prioritized over tetrazolium-based (MTT) assays because it directly correlates with metabolically active cells and its lytic nature bypasses the incomplete solubilization issues common with formazan crystals.

Protocol: Luminescent Cell Viability Assay
  • Cell Seeding: Seed human cancer cell lines (e.g., HepG2) at 2,000 cells/well in 96-well opaque-walled plates. Incubate overnight at 37°C, 5% CO2​ to allow for complete cell attachment and recovery from handling stress.

  • Compound Exposure: Treat cells with the synthesized 5-nitropyrimidine derivatives at concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (0.5% DMSO) and a positive control (Fluorouracil, 5-FU). Incubate for 72 hours.

  • Reagent Equilibration: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Rationale: Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause edge effects and skew data.

  • Lysis & Stabilization: Add a volume of reagent equal to the culture medium volume. Mix vigorously for 2 minutes on an orbital shaker to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Self-Validation Checkpoint: Include a cell-free background control (medium + reagent) to establish baseline luminescence. The signal-to-background (S/B) ratio must exceed 10:1. Additionally, verify that the positive control (5-FU) yields an IC50​ within half a log of historical institutional data.

  • Measurement & Analysis: Record luminescence using a multimode microplate reader. Plot a dose-response curve using non-linear regression analysis to calculate the IC50​ .

Data Presentation & Structure-Activity Relationship (SAR)

Summarizing quantitative data is critical for driving hit-to-lead optimization. The table below illustrates a representative SAR profile for a library derived from the 2,4,6-tris(methylthio)-5-nitropyrimidine precursor, demonstrating how specific substitutions dictate the biological indication[3],[4].

Compound IDC2 SubstitutionC4 SubstitutionC6 SubstitutionGPR119 EC50​ (nM)HepG2 IC50​ (µM)Primary Indication
Ref-OEA ---120.0>100Metabolic Control
Ref-5FU ---N/A32.5Oncology Control
Deriv-01 MethylthioIsopropyl amineMethylthio>100085.4Inactive
Deriv-02 Alkyl acetateAlkyl amineAlkyl amine450.510.37Oncology Lead
Deriv-03 Fluoro-arylAzabicyclic-OHMethylthio0.6>100Metabolic Lead

SAR Insights:

  • Metabolic Shift: Substitution at the C4/C6 positions with endo-azabicyclic alcohols significantly enhances GPR119 agonistic activity, pushing the EC50​ into the sub-nanomolar range (e.g., Deriv-03)[3].

  • Oncological Shift: Replacement of the C2 methylthio group with an alkyl acetate moiety shifts the pharmacological profile entirely toward antiproliferative activity, outperforming standard chemotherapeutics like 5-Fluorouracil in specific cell lines (e.g., Deriv-02)[4].

References

  • Source: Bioorganic & Medicinal Chemistry (PubMed)
  • Source: European Journal of Medicinal Chemistry (PubMed)
  • Title: 2,4,6-Tris(methylthio)
  • Title: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines Source: RSC Publishing URL

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues of 2,4,6-tris(methylthio)-5-nitropyrimidine in organic solvents

Welcome to the technical support center for 2,4,6-tris(methylthio)-5-nitropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,4,6-tris(methylthio)-5-nitropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. We provide in-depth, scientifically grounded answers to frequently asked questions, detailed troubleshooting protocols, and visual workflows to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of 2,4,6-tris(methylthio)-5-nitropyrimidine?

A1: While specific experimental solubility data for 2,4,6-tris(methylthio)-5-nitropyrimidine (CAS RN: 127726-64-1) is not extensively published, we can predict its behavior by analyzing its molecular structure.[1] The principle of "like dissolves like" is the foundation of this analysis.[2][3]

  • Polar Components: The molecule contains a highly polar nitro group (-NO₂) and a pyrimidine ring with two nitrogen atoms. These features contribute to a significant dipole moment and favor interactions with polar solvents.

  • Nonpolar Components: The three methylthio (-S-CH₃) groups are bulky and lipophilic (nonpolar). They will favor interactions with nonpolar or moderately polar solvents.

Q2: My compound is not dissolving in my chosen solvent. What is the most effective troubleshooting strategy?

A2: A systematic approach is crucial when initial attempts at solubilization fail. The primary cause is often a mismatch between the polarity of the compound and the solvent.[2][5] The following workflow provides a logical progression for troubleshooting.

Troubleshooting Workflow for Poor Solubility

G cluster_0 cluster_1 Step 1: Solvent Screening cluster_2 Step 2: Physical Intervention cluster_3 Step 3: Advanced Techniques cluster_4 start Problem: Poor Solubility Observed solvent_check Is the current solvent appropriate for a moderately polar compound? start->solvent_check select_solvent Select a range of solvents (See Table 1) solvent_check->select_solvent No agitation Increase Agitation (Vortexing, Sonication) solvent_check->agitation Yes test_solvents Perform small-scale solubility tests select_solvent->test_solvents test_solvents->agitation If solubility remains poor heating Apply Gentle Heat (e.g., 40-50°C) agitation->heating particle_size Reduce Particle Size (Grind sample if necessary) heating->particle_size cosolvent Develop a Co-Solvent System (e.g., DMSO/Toluene) particle_size->cosolvent If still unsuccessful check_stability Re-evaluate compound stability in new system cosolvent->check_stability end Resolution: Compound Solubilized check_stability->end

Caption: A step-by-step workflow for troubleshooting solubility issues.

Q3: I've noticed a color change or the formation of precipitates in my solution over time. What could be happening?

A3: Nitroaromatic compounds can be susceptible to degradation, especially under certain conditions.[4][6][7] The observed changes likely indicate compound instability.

  • Photodegradation: Exposure to light can cause degradation of nitroaromatic compounds.[8][9] Always protect solutions from light by using amber vials or covering them with aluminum foil.

  • Thermal Degradation: While gentle heating can aid dissolution, excessive or prolonged heat can lead to decomposition.[4][7]

  • Solvent Reactivity: Some solvents, particularly protic solvents (like methanol or ethanol) or those containing impurities, can potentially react with the compound.[6][9] The nitro group is electron-withdrawing, which can make the pyrimidine ring susceptible to nucleophilic attack.

  • Redox Reactions: The nitro group can be reduced, especially if reducing agents or certain metal contaminants are present.[6]

Recommendation: If you suspect degradation, prepare fresh solutions and protect them from light and heat. Consider purging reactive solvents with an inert gas like nitrogen or argon before use.[10] It is also advisable to run a stability check using an analytical method like HPLC to monitor the compound's purity over time in your chosen solvent system.

Q4: How can I prepare a stable, concentrated stock solution for my experiments?

A4: Preparing a stable stock solution is critical for reproducible results.

  • Choose the Right Solvent: Based on preliminary screening (see Protocol 1), select a solvent that provides good solubility and in which the compound is stable. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often good starting points for moderately polar compounds.[10][11]

  • Use High-Purity Solvents: Ensure you are using anhydrous, high-purity solvents to minimize potential side reactions or degradation caused by impurities.

  • Dissolve Completely: First, dissolve the compound completely in a small amount of the primary organic solvent (e.g., DMSO).[10] Gentle sonication in a water bath can assist this process.[12]

  • Dilute as Needed: For aqueous-based assays, you can then perform serial dilutions of this stock solution into your aqueous buffer.[10] Be mindful that adding the organic stock to an aqueous buffer can cause precipitation if the final concentration of the organic solvent is too low to maintain solubility. A final DMSO concentration of <1% is generally recommended for biological assays.

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed, amber vials to minimize solvent evaporation and protect from light.

Troubleshooting Protocols

Protocol 1: Systematic Solvent Screening

This protocol uses a small amount of material to efficiently screen a range of solvents with varying polarities.

Objective: To identify a suitable solvent or co-solvent system for 2,4,6-tris(methylthio)-5-nitropyrimidine.

Materials:

  • 2,4,6-tris(methylthio)-5-nitropyrimidine

  • A selection of high-purity solvents (see Table 1)

  • Small glass vials (e.g., 1.5 mL) with caps

  • Analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh approximately 1-2 mg of the compound into several labeled vials.

  • Add a small, fixed volume (e.g., 100 µL) of the first solvent to the corresponding vial.

  • Vortex the vial vigorously for 30-60 seconds. Observe for dissolution.

  • If the solid remains, sonicate the vial for 5-10 minutes. Observe again.

  • If the solid is still present, add another 100 µL of the solvent and repeat steps 3-4. Continue this stepwise addition up to a total volume of 1 mL.

  • Record the approximate concentration at which the compound fully dissolves.

  • Repeat this process for each solvent you wish to test.

  • Visually inspect the solutions after 24 hours for any signs of precipitation or degradation.

Data Interpretation: The best solvent will be the one that dissolves the compound completely at the highest concentration with the smallest volume. If no single solvent is effective, this data will inform the selection of components for a co-solvent system (Protocol 2).

Table 1: Properties of Common Organic Solvents for Screening

SolventTypePolarity IndexDielectric Constant (20°C)Suitability for Screening
n-HexaneNonpolar0.11.88Low - Good for nonpolar compounds
TolueneNonpolar2.42.38Low - Good for aromatic compounds
Dichloromethane (DCM)Borderline Aprotic3.19.08High - Good starting point
Tetrahydrofuran (THF)Polar Aprotic4.07.58High - Good general-purpose solvent
AcetonePolar Aprotic5.121High - More polar option
Acetonitrile (ACN)Polar Aprotic5.837.5Moderate - Can be effective
Dimethylformamide (DMF)Polar Aprotic6.438.3High - Strong solvent
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.246.7High - Very strong solvent
EthanolPolar Protic4.324.5Moderate - Potential for H-bonding

Data compiled from various sources, including Master Organic Chemistry and MDPI.[5][13]

Protocol 2: Developing a Co-Solvent System

Objective: To fine-tune solvent polarity and improve solubility when a single solvent is inadequate.

Principle: Mixing a "good" solvent (in which the compound has some solubility) with a "poor" solvent can create a system with an intermediate polarity that is optimal for dissolution.[2] This is particularly effective for compounds with mixed polarity characteristics.

Procedure:

  • From Protocol 1, identify a solvent in which the compound is sparingly soluble (e.g., Toluene) and one in which it is more soluble (e.g., Acetone or DMSO).

  • Place 1-2 mg of the compound in a vial.

  • Add the "poor" solvent (e.g., 500 µL of Toluene) and confirm the compound does not dissolve.

  • Begin adding the "good" solvent (e.g., Acetone) dropwise while vortexing.

  • Continue adding the "good" solvent until the compound fully dissolves.

  • Note the final ratio of the two solvents. This ratio represents a starting point for preparing a bulk solvent mixture for your experiments.

Protocol 3: Quantitative Solubility Measurement (Shake-Flask Method)

Objective: To determine the equilibrium (thermodynamic) solubility of the compound in a specific solvent system. This is considered the gold standard method.[14][15]

Materials:

  • Test compound and selected solvent system

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometer)[14][16]

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent system. "Excess" means undissolved solid should be clearly visible.

  • Equilibration: Seal the vial and place it in a thermostatically controlled shaker at a constant temperature (e.g., 25°C). Agitate for 24-48 hours to ensure equilibrium is reached.[4][11]

  • Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.[4]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Filter this solution through a 0.22 µm syringe filter to remove any remaining particulates.[17]

  • Analysis: Dilute the filtered supernatant to a concentration within the linear range of your analytical method. Quantify the concentration of the dissolved compound using your pre-validated HPLC or UV-Vis method.[4][14]

  • Calculation: Use the measured concentration and the dilution factor to calculate the solubility in units such as mg/mL or mol/L.

Visualizing Molecular Properties for Solubility Prediction

The structure of 2,4,6-tris(methylthio)-5-nitropyrimidine dictates its interactions with solvents. This diagram highlights the key functional groups and their contributions to the molecule's overall polarity.

G cluster_polar Polar Characteristics (Favors Polar Solvents) cluster_nonpolar Nonpolar Characteristics (Favors Nonpolar Solvents) mol 2,4,6-tris(methylthio)-5-nitropyrimidine nitro Strongly Polar -NO2 Group mol->nitro contributes pyrimidine Polar Pyrimidine Ring (N atoms) mol->pyrimidine contains methylthio Three Lipophilic -S-CH3 Groups mol->methylthio contains

Caption: Key functional groups influencing the solubility of the molecule.

References

  • The Solubility and Stability of 3-Nitrobenzaldoxime in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
  • 1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate.
  • Suitability of analytical methods to measure solubility for the purpose of nanoregulation. (2015, May 22). Taylor & Francis.
  • Managing poor solubility and instability issues in reactions. (n.d.). Benchchem.
  • Solubility: Importance, Measurements and Applications. (2024, November 14). Analytik NEWS.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • In-depth Technical Guide on the Solubility and Stability of 1-Phenyl-4-nitronaphthalene in Organic Solvents. (n.d.). Benchchem.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds. (2023, June 16). The Journal of Physical Chemistry B - ACS Publications.
  • Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines. (n.d.). Benchchem.
  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (2023, January 4). Environmental Science: Atmospheres (RSC Publishing).
  • 2,4,6-Tris(methylthio)-5-nitropyrimidine. (n.d.). CAS Common Chemistry.
  • How to tackle compound solubility issue. (2022, January 6). Reddit.
  • The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. (2024, October 2). MDPI.
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022, August 13). MDPI.
  • Technical Support Center: Troubleshooting Poor Solubility of Indigo in Organic Solvents. (n.d.). Benchchem.
  • Toward overcoming solubility issues in organic chemistry. (2021, May 18). Hokkaido University.
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. (n.d.). ACS Publications.
  • Establishing the Effect of Solvent Polarity on Carotenoid Extraction: A Small-Scale Solid–Liquid Extraction and Alkene Identification Experiment for Senior High School Students. (2025, September 12). Journal of Chemical Education.
  • Physics-Based Solubility Prediction for Organic Molecules. (2025, July 29). PMC - NIH.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2,4,6-Tris(methylthio)-5-nitropyrimidine Substitution

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with highly activated pyrimidine scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with highly activated pyrimidine scaffolds. Here, we address the mechanistic causality, temperature optimization, and troubleshooting steps required to achieve precise regiocontrol during the nucleophilic aromatic substitution ( SN​Ar ) of 2,4,6-tris(methylthio)-5-nitropyrimidine.

Mechanistic Causality: The Role of Temperature in Regioselectivity

The substitution of 2,4,6-tris(methylthio)-5-nitropyrimidine is a masterclass in electronically driven regioselectivity. The pyrimidine ring is intrinsically electron-deficient, but the addition of a 5-nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) significantly via strong inductive and resonance-withdrawing effects.

When conducting an SN​Ar reaction with a nucleophile (e.g., an amine), the attack occurs preferentially at the C-4 (or C-6) position . This is because the resulting Meisenheimer complex allows the negative charge to be delocalized directly onto the oxygen atoms of the 5-nitro group, offering immense thermodynamic stabilization .

Why Temperature is the Ultimate Control Lever:

  • Mono-substitution: The starting material is so highly activated that the activation energy ( Ea​ ) for the first substitution is extremely low. Operating at room temperature provides excess thermal energy, causing the reaction to overshoot into di-substitution. Strict cryogenic cooling (-40 °C to 0 °C) is required to isolate the mono-adduct .

  • Di- and Tri-substitution: Once the first methylthio group is replaced by an electron-donating nucleophile (like an amine), the ring becomes significantly more electron-rich. This raises the Ea​ for subsequent substitutions. The second substitution requires moderate heating (50–80 °C), and the third substitution at the sterically and electronically hindered C-2 position demands harsh conditions (>100 °C).

SNAr_Pathway A 2,4,6-tris(methylthio)- 5-nitropyrimidine B Mono-substituted (C-4 Position) A->B Nucleophile (1.0 eq) -40°C to 0°C C Di-substituted (C-4, C-6 Positions) B->C Nucleophile (1.1 eq) 50°C to 80°C D Tri-substituted (C-2, C-4, C-6 Positions) C->D Nucleophile (Excess) > 100°C

Sequential SNAr pathway of 2,4,6-tris(methylthio)-5-nitropyrimidine driven by temperature.

Temperature Optimization Matrix

To ensure reproducible regiocontrol, adhere to the empirical parameters outlined in the matrix below. These values assume the use of a standard primary or secondary amine nucleophile.

Target ProductSubstitution Site(s)Optimal TemperatureNucleophile EquivalentsExpected YieldReaction Time
Mono-adduct C-4-40 °C to -20 °C1.00 - 1.05 eq> 85%0.5 - 2 hours
Di-adduct C-4, C-650 °C to 80 °C2.10 - 2.50 eq75 - 85%4 - 8 hours
Tri-adduct C-2, C-4, C-6100 °C to 120 °C> 5.00 eq (Excess)50 - 65%12 - 24 hours

Self-Validating Experimental Protocols

Protocol A: Regioselective Mono-substitution (C-4 Position)

This protocol utilizes a self-validating TLC checkpoint to prevent over-substitution.

  • Preparation: Dissolve 2,4,6-tris(methylthio)-5-nitropyrimidine (1.0 eq) in anhydrous ethanol or dichloromethane (DCM) under an inert argon atmosphere.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetonitrile bath and allow the internal temperature to equilibrate to -40 °C . Causality: Acetonitrile/dry ice maintains a stable -41 °C, which is ideal for suppressing the second substitution barrier.

  • Nucleophile Addition: Dissolve the amine nucleophile (1.0 eq) and N,N -diisopropylethylamine (DIPEA) (1.5 eq) in the reaction solvent. Add this solution dropwise via a syringe pump over 30 minutes.

  • Validation Checkpoint 1: After 1 hour of stirring at -40 °C, pull an aliquot and run a TLC (Hexanes/EtOAc 4:1). You must observe the complete disappearance of the starting material ( Rf​≈0.8 ) and the appearance of a single new spot ( Rf​≈0.5 ). Do not allow the reaction to warm above -20 °C until the starting material is entirely consumed.

  • Quenching: Quench the reaction cold with saturated aqueous NH4​Cl to neutralize the excess base and halt nucleophilic activity before warming to room temperature.

Protocol B: Di-substitution (C-4 and C-6 Positions)
  • Preparation: Isolate the mono-adduct from Protocol A. Dissolve it in a polar aprotic solvent such as 1,4-dioxane or DMF to facilitate higher temperature thresholds.

  • Heating: Add the second amine nucleophile (1.2 eq) and DIPEA (2.0 eq). Attach a reflux condenser and heat the reaction to 65 °C .

  • Validation Checkpoint 2: Monitor by LC-MS rather than TLC, as the polarity shift between mono- and di-substituted products can be subtle. Look for the mass shift corresponding to the displacement of the second -SMe group ( −47.1 Da for the loss of the methylthio radical, plus the mass of the incoming nucleophile).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with brine to remove DMF/dioxane.

Troubleshooting Guides & FAQs

Q: Why am I seeing a mixture of mono- and di-substituted products even when using exactly 1.0 equivalent of nucleophile? A: This is a classic symptom of localized exothermic heating. The first SN​Ar reaction is highly exothermic. If you add the nucleophile too quickly, the micro-environment around the addition drop heats up, providing enough energy for a second molecule of nucleophile to attack the newly formed mono-adduct before it disperses. Fix: Ensure strict stoichiometric control, use a syringe pump for addition, and maintain rigorous stirring at -40 °C.

Q: How do I force substitution at the unreactive C-2 position? A: By the time you attempt the third substitution, the pyrimidine ring is heavily deactivated by the electron-donating groups at C-4 and C-6. Fix: You must switch to a high-boiling solvent (e.g., NMP or DMF), increase the temperature to >110 °C, and use a large excess of the nucleophile. If the reaction still stalls, consider using microwave irradiation to superheat the reaction mixture safely.

Q: My methylthio (-SMe) leaving group isn't displacing efficiently with my weak nucleophile. What should I do? A: While -SMe is a competent leaving group for strong nucleophiles (like primary amines), weak nucleophiles (like anilines or alcohols) may struggle. Fix: Oxidize the methylthio group to a methylsulfinyl (-S(O)Me) or methylsulfonyl ( −SO2​Me ) group using m -CPBA. Sulfones are vastly superior leaving groups in SN​Ar reactions due to their ability to stabilize the departing negative charge.

Troubleshooting_Workflow Start Issue: Poor Regioselectivity or Over-substitution CheckTemp Check Reaction Temperature Start->CheckTemp TempHigh T > 0°C during addition? CheckTemp->TempHigh Action1 Cool to -40°C to -20°C before nucleophile addition TempHigh->Action1 Yes CheckEq Check Nucleophile Equivalents TempHigh->CheckEq No EqHigh > 1.05 equivalents used? CheckEq->EqHigh Action2 Use strict stoichiometric control via syringe pump EqHigh->Action2 Yes

Troubleshooting workflow for resolving over-substitution and regioselectivity issues.

References

  • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Profiling a Selective Probe for RTG Branch of Yeast TORC1 Signaling Pathway Source: National Center for Biotechnology Information (NCBI - NIH) URL: [Link]

Reference Data & Comparative Studies

Validation

comparing leaving group ability of methylthio vs halogens in 5-nitropyrimidines

Comparative Guide: Leaving Group Efficacy of Methylthio vs. Halogens in 5-Nitropyrimidine SNAr Reactions Executive Summary In the development of kinase inhibitors and nucleoside analogs, the 5-nitropyrimidine scaffold se...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Leaving Group Efficacy of Methylthio vs. Halogens in 5-Nitropyrimidine SNAr Reactions

Executive Summary

In the development of kinase inhibitors and nucleoside analogs, the 5-nitropyrimidine scaffold serves as a highly privileged pharmacophore. Synthesizing densely functionalized pyrimidines requires precise, sequential C-N or C-O bond formations via Nucleophilic Aromatic Substitution (SNAr). Achieving this regiocontrol relies entirely on the orthogonal reactivity of different leaving groups. This guide provides an in-depth comparison of the methylthio (-SMe) group versus halogens (-F, -Cl, -Br, -I), detailing the mechanistic causality behind their reactivity and providing a self-validating experimental workflow for sequential functionalization.

Mechanistic Causality: The "Element Effect" in SNAr

To understand why halogens vastly outperform the methylthio group in direct substitution, we must analyze the SNAr mechanism. Unlike aliphatic SN2 reactions where bond-breaking is concurrent with bond-making, SNAr proceeds via a two-step Addition-Elimination pathway[1].

The rate-determining step (RDS) is almost universally the initial nucleophilic attack, which disrupts aromaticity to form a negatively charged intermediate known as the Meisenheimer complex. Because the transition state leading to this complex is developing a negative charge, leaving groups that strongly withdraw electrons via inductive effects (-I) significantly lower the activation energy.

This leads to the "Element Effect," where leaving group ability in SNAr is inversely proportional to C-X bond strength: F > Cl ≈ Br > I [2]. Fluorine, despite forming the strongest carbon-halogen bond, is the best leaving group because its extreme electronegativity stabilizes the Meisenheimer complex.

In contrast, the methylthio (-SMe) group is a remarkably poor leaving group in unactivated SNAr reactions. Sulfur's electronegativity (2.58) is nearly identical to carbon (2.55), providing negligible inductive stabilization to the transition state. Furthermore, the steric bulk and polarizability of the -SMe group hinder the trajectory of the incoming nucleophile. Consequently, -SMe remains inert under conditions that rapidly displace halogens, making it an ideal "masked" leaving group for orthogonal synthesis strategies.

SNAr_Mechanism Substrate 5-Nitropyrimidine (Electrophile) Meisenheimer Meisenheimer Complex (Rate-Determining Step) Substrate->Meisenheimer + Nu- Nucleophile Nucleophile (e.g., Amine) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Fast Elimination LeavingGroup Leaving Group (-F, -Cl, or -SMe) Meisenheimer->LeavingGroup

Fig 1. SNAr Addition-Elimination mechanism highlighting the Meisenheimer complex formation.

Quantitative Comparison & Reactivity Profiling

The table below summarizes the physicochemical properties and relative SNAr reactivity of these functional groups on a 5-nitropyrimidine core.

Leaving GroupElectronegativity (Pauling)Relative SNAr ReactivityActivation Required?Typical Reaction Temp
Fluoro (-F) 3.98Exceptionally HighNo-78 °C to 0 °C
Chloro (-Cl) 3.16HighNo0 °C to 25 °C
Bromo (-Br) 2.96ModerateNo25 °C to 50 °C
Iodo (-I) 2.66LowNo> 50 °C
Methylthio (-SMe) ~2.58 (Sulfur)Very LowYes (Oxidation)N/A (Inert)
Methylsulfonyl (-SO2Me) N/A (Strong -I/-M)Very HighPost-Oxidation25 °C to 80 °C

Case Study: Orthogonal Functionalization of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine

The stark contrast in leaving group ability between chlorides and methylthio groups is best demonstrated using 4,6-dichloro-2-(methylthio)-5-nitropyrimidine . This commercially available building block allows for the sequential installation of three different nucleophiles[3].

When reacted with amines, the highly electronegative chlorides at C4 and C6 are rapidly displaced. The -SMe group at C2 remains completely unreacted, acting as a protecting group for the C2 position. To functionalize the C2 position, the -SMe group must be oxidized to a methylsulfonyl (-SO2Me) group. The introduction of two highly electronegative oxygen atoms transforms the sulfur moiety into a powerful electron-withdrawing group (via both inductive and resonance effects), converting a poor leaving group into an exceptional one[3].

Workflow Start 4,6-Dichloro-2-(methylthio)- 5-nitropyrimidine Step1 Step 1: 1st Amine Addition (Displaces C4-Cl at -78°C) Start->Step1 Int1 4-Amino-6-chloro-2-(methylthio)- 5-nitropyrimidine Step1->Int1 Step2 Step 2: 2nd Amine Addition (Displaces C6-Cl at 25°C) Int1->Step2 Int2 4,6-Diamino-2-(methylthio)- 5-nitropyrimidine Step2->Int2 Step3 Step 3: mCPBA Oxidation (Activates -SMe to -SO2Me) Int2->Step3 Int3 4,6-Diamino-2-(methylsulfonyl)- 5-nitropyrimidine Step3->Int3 Step4 Step 4: 3rd Amine Addition (Displaces C2-SO2Me at 80°C) Int3->Step4 Final 2,4,6-Triamino- 5-nitropyrimidine Step4->Final

Fig 2. Sequential SNAr workflow exploiting leaving group orthogonality in 5-nitropyrimidines.

Self-Validating Experimental Protocol

The following protocol outlines the step-by-step methodology for the sequential displacement workflow described above. Each step includes built-in validation metrics to ensure systemic integrity.

Phase 1: C4-Chloride Displacement (High Electrophilicity)

  • Dissolve 4,6-dichloro-2-(methylthio)-5-nitropyrimidine (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under nitrogen.

  • Add Amine A (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 1.2 eq) dropwise over 15 minutes.

  • Validation Check: Monitor via TLC (Hexane/EtOAc). The reaction should complete within 1 hour. LC-MS must confirm a mono-substituted mass. The cryogenic temperature prevents di-substitution by suppressing the kinetic energy required to overcome the slightly deactivated C6 position.

Phase 2: C6-Chloride Displacement (Reduced Electrophilicity)

  • To the crude mixture (or isolated intermediate), add Amine B (1.2 eq) and DIPEA (1.5 eq).

  • Elevate the reaction temperature to 25 °C and stir for 4-6 hours.

  • Validation Check: Causality note: The first amine addition donates electron density into the pyrimidine ring via resonance, raising the LUMO energy and deactivating the remaining C6-Cl bond. Thus, a higher temperature is required. LC-MS will confirm the di-aminated product. The -SMe group will remain completely unreacted.

Phase 3: Thioether Oxidation (Leaving Group Activation)

  • Isolate the di-aminated intermediate and dissolve in dichloromethane (DCM) at 0 °C.

  • Add meta-chloroperoxybenzoic acid (mCPBA, 2.5 eq) portion-wise to oxidize the -SMe group to -SO2Me. Stir for 2 hours, warming to room temperature.

  • Validation Check: LC-MS will show a precise +32 Da mass shift, confirming the conversion of the thioether to the sulfone. Wash with saturated Na2S2O3 to quench excess oxidant.

Phase 4: C2-Sulfone Displacement

  • Dissolve the highly crystalline sulfone intermediate in 1,4-dioxane.

  • Add Amine C (2.0 eq) and heat the mixture to 80 °C for 12 hours.

  • Validation Check: The strong -I and -M effects of the sulfone make it an excellent leaving group, but the highly electron-rich nature of the di-aminated pyrimidine ring necessitates heating. Final LC-MS confirms the targeted 2,4,6-triamino-5-nitropyrimidine scaffold.

Sources

Comparative

GC-MS analysis comparison for 2,4,6-tris(methylthio)-5-nitropyrimidine

GC-MS Analysis Comparison Guide for 2,4,6-Tris(methylthio)-5-nitropyrimidine Executive Summary & Chemical Context The compound 2,4,6-tris(methylthio)-5-nitropyrimidine (CAS RN: 127726-64-1) is a highly functionalized, el...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Analysis Comparison Guide for 2,4,6-Tris(methylthio)-5-nitropyrimidine

Executive Summary & Chemical Context

The compound 2,4,6-tris(methylthio)-5-nitropyrimidine (CAS RN: 127726-64-1) is a highly functionalized, electron-deficient heterocyclic intermediate frequently utilized in advanced medicinal chemistry and inverse electron-demand Diels-Alder reactions[1]. With a molecular formula of C₇H₉N₃O₂S₃ and an exact mass of 262.9857 Da, its structural topology presents unique analytical challenges. The presence of three electron-donating methylthio (-SCH₃) groups juxtaposed against a strongly electron-withdrawing nitro (-NO₂) group creates a highly polarized, yet overall non-polar, molecule.

The Analytical Dilemma: Causality Behind Method Selection

As a Senior Application Scientist, selecting the correct mass spectrometry modality requires understanding the physical chemistry of the analyte. Analyzing this compound via standard Gas Chromatography-Mass Spectrometry (GC-MS) introduces significant thermal and ionization hurdles:

  • Thermal Lability of the Nitro Group: Nitroaromatics and nitropyrimidines are notoriously susceptible to thermal degradation[2][3]. Standard GC inlet temperatures (>250°C) induce homolytic cleavage of the C-NO₂ bond, leading to the loss of •NO or •NO₂ radicals before the molecule even reaches the column.

  • Electron Deficiency: The pyrimidine nitrogens are heavily deactivated by the nitro group, making standard solution-phase protonation (positive Electrospray Ionization, ESI+) highly inefficient.

  • High Electron Affinity: Conversely, the nitro group acts as a superb electron acceptor. This makes the molecule an ideal candidate for Negative Chemical Ionization (NCI) or low-energy electron capture processes[4].

To establish a robust analytical framework, we must compare standard GC-EI-MS against GC-NCI-MS and liquid-phase LC-APCI-MS (Atmospheric Pressure Chemical Ionization).

Comparative Modalities & Performance Metrics

The following table synthesizes the expected quantitative and qualitative performance of each analytical modality for this specific pyrimidine derivative.

Table 1: Performance Metrics Comparison for 2,4,6-Tris(methylthio)-5-nitropyrimidine

Analytical ModalityIonization ModePrimary Target IonEst. Sensitivity (LOD)Thermal Degradation RiskBest Use Case
GC-EI-MS Hard (70 eV)m/z 217 [M−NO2​]+ 10–50 ng/mLHigh (Inlet & Source)Structural elucidation & library matching.
GC-NCI-MS Soft (Electron Capture)m/z 263 [M]−∙ 10–50 pg/mLModerate (Inlet only)Trace-level quantitation in complex matrices.
LC-APCI-MS Soft (Corona Discharge)m/z 262 [M−H]− 1–5 ng/mLNone (Ambient)Thermally degraded samples or high-throughput screening.

Ionization & Fragmentation Pathways

Understanding the divergence in ionization pathways is critical for data interpretation. Hard ionization shatters the pyrimidine ring, while soft ionization preserves the molecular envelope.

G A 2,4,6-tris(methylthio) -5-nitropyrimidine (MW: 263.0) B GC-EI-MS (Hard Ionization) A->B Thermal C GC-NCI-MS (Soft Ionization) A->C Thermal D LC-APCI-MS (Soft, Non-Thermal) A->D Ambient E [M]+• m/z 263 (Weak) [M-NO2]+ m/z 217 B->E F [M]-• m/z 263 (Strong) High Sensitivity C->F G [M+H]+ m/z 264 [M-H]- m/z 262 D->G

Comparative ionization pathways and primary m/z responses for the target pyrimidine.

Table 2: Proposed GC-EI-MS Fragmentation Pattern (70 eV) Drawing parallels from the established fragmentation of other methylthiopyrimidines[5], the following fragments are diagnostic.

m/zProposed Fragment IonProposed Neutral LossRelative Abundance
263 [C7​H9​N3​O2​S3​]+∙ (Molecular Ion)None< 10% (Weak)
217 [C7​H9​N2​S3​]+ ∙NO2​ (46 Da)85%
216 [C6​H6​N3​O2​S2​]+ ∙SCH3​ (47 Da)100% (Base Peak)
170 [C6​H6​N2​S2​]+∙ ∙NO2​ + ∙SCH3​ 60%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of a structurally similar internal standard (IS) ensures that any thermal degradation or matrix suppression is immediately identifiable.

Workflow S1 Sample Preparation (Solvent Extraction & Filtration) S2 Internal Standard Addition (2,4-dichloro-5-nitropyrimidine) S1->S2 Split Analytical Divergence S2->Split GC GC-MS Pathway (Non-polar HP-5ms column) Split->GC LC LC-MS Pathway (C18 Reverse Phase) Split->LC GC_Det EI / NCI Detection (m/z 40-400) GC->GC_Det LC_Det APCI(+/-) MRM (Targeted Transitions) LC->LC_Det Val Data Validation (SST & Calibration Curves) GC_Det->Val LC_Det->Val

Parallel analytical workflow for GC-MS and LC-MS validation of the target compound.

Protocol A: GC-MS (EI and NCI Modes)

Causality of Experimental Choices: Standard GC inlets operate at 250°C, which destroys the C-NO₂ bond. By lowering the inlet to 220°C and utilizing a pulsed splitless injection, we force the sample rapidly onto the column, minimizing the thermal residence time and preserving the intact molecular ion.

  • Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate to a concentration of 10 µg/mL.

  • Internal Standard (IS) Spiking: Add 2,4-dichloro-5-nitropyrimidine to a final concentration of 5 µg/mL. (Self-Validation: This IS shares the thermally labile nitro-pyrimidine core. If the IS peak exhibits excessive tailing or a skewed [M−NO2​]+ ratio, it immediately flags active sites in the liner or excessive thermal degradation before sample data is processed).

  • Chromatographic Separation:

    • Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film)[5].

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Inlet: 220°C, Pulsed Splitless mode (pulse pressure 25 psi for 0.5 min).

    • Oven Program: 80°C (hold 1 min) 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry:

    • EI Mode: Source at 230°C, 70 eV. Scan range m/z 50–350.

    • NCI Mode: Source at 150°C. Reagent gas: Methane (2.0 mL/min). Monitor for the robust M−∙ at m/z 263[4].

Protocol B: LC-APCI-MS (Alternative for Thermally Labile Samples)

Causality of Experimental Choices: Because the pyrimidine ring is heavily deactivated by the nitro group, traditional ESI will yield poor protonation. APCI relies on gas-phase corona discharge, which efficiently ionizes neutral, non-polar aromatics without requiring basic functional groups.

  • Sample Preparation: Reconstitute the sample in Methanol/Water (80:20, v/v).

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (100 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile. Gradient: 20% B to 95% B over 8 minutes.

  • Mass Spectrometry (APCI):

    • Polarity: Negative ion mode (capturing [M−H]− at m/z 262).

    • Corona Current: 4.0 µA.

    • Vaporizer Temperature: 350°C (Note: APCI vaporization is rapid and occurs in a solvent cloud, protecting the nitro group from the dry thermal degradation seen in GC inlets).

References

  • CAS Common Chemistry. "2,4,6-Tris(methylthio)-5-nitropyrimidine". American Chemical Society.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69135, 5-Nitrouracil". NIH.[Link]

  • ChemRxiv. "Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines". ChemRxiv.[Link]

  • MDPI. "5-Nitro-2,4-Dichloropyrimidine as an Universal Model for Low-Energy Electron Processes Relevant for Radiosensitization". Int. J. Mol. Sci. 2020, 21(21). [Link]

Sources

Safety & Regulatory Compliance

Safety

2,4,6-tris(methylthio)-5-nitropyrimidine proper disposal procedures

This operational guide provides essential safety, handling, and disposal protocols for 2,4,6-tris(methylthio)-5-nitropyrimidine (CAS RN: 127726-64-1). Designed for researchers and drug development professionals, this doc...

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Author: BenchChem Technical Support Team. Date: April 2026

This operational guide provides essential safety, handling, and disposal protocols for 2,4,6-tris(methylthio)-5-nitropyrimidine (CAS RN: 127726-64-1). Designed for researchers and drug development professionals, this document outlines the physicochemical rationale behind these procedures to ensure environmental compliance and laboratory safety.

Chemical Profiling & Hazard Causality

To design a self-validating disposal system, we must first analyze the molecular structure of 2,4,6-tris(methylthio)-5-nitropyrimidine to understand the causality behind its specific handling requirements [1].

The molecule features a pyrimidine core highly substituted with three methylthio groups (-SCH₃) and one nitro group (-NO₂) .

  • The Thioether Liability: The high sulfur content ensures that upon degradation or combustion, the compound will generate significant quantities of sulfur oxides (SOₓ). Additionally, unintended hydrolysis or reduction can cleave the methylthio groups, releasing highly toxic and malodorous methanethiol gas.

  • The Nitro-Aromatic Reactivity: The presence of a nitro group on an electron-deficient pyrimidine ring increases the molecule's sensitivity to strong nucleophiles and reducing agents. While not classified as a high-explosive, nitro-heterocycles can exhibit energetic decomposition if subjected to extreme thermal stress in confined environments.

Table 1: Quantitative Chemical Profile & Disposal Parameters

ParameterValue / ClassificationOperational Implication
CAS Registry Number 127726-64-1Required for waste manifest documentation.
Molecular Formula C₇H₉N₃O₂S₃High S/N ratio dictates incineration requirements.
Molecular Weight 263.36 g/mol Used for calculating stoichiometric waste neutralization if applicable.
Combustion Byproducts SO₂, NOₓ, CO, CO₂Mandates disposal via scrubber-equipped incineration.
Incompatibilities Strong oxidizers, strong bases, reducing agentsMust be strictly segregated in waste storage.

Waste Segregation and Storage Logistics

In a professional laboratory setting, the primary directive for handling complex heterocyclic waste is strict segregation. Mixing this compound with incompatible waste streams can lead to exothermic reactions or the evolution of toxic gases [2].

Step-by-Step Segregation Methodology:

  • Isolate the Stream: Dedicate a specific, clearly labeled high-density polyethylene (HDPE) or glass waste container exclusively for "Sulfur-Containing Nitro-Heterocyclic Waste." Do not mix with general halogenated or non-halogenated solvent waste.

  • Verify Compatibility: Ensure no strong acids, strong bases, or oxidizing agents (e.g., peroxides, nitric acid) are introduced into this container. The nitro group can react unpredictably with strong reducing agents, while the thioether groups are susceptible to oxidation.

  • Implement Secondary Containment: Place the primary waste container within a secondary containment tray capable of holding 110% of the primary container's volume. Store in a ventilated chemical storage cabinet away from direct heat sources.

  • Continuous Manifesting: Log the exact mass of 2,4,6-tris(methylthio)-5-nitropyrimidine added to the container. Accurate quantitative data is legally required by environmental protection agencies before a licensed contractor will accept the waste.

Professional Disposal Protocol

In-laboratory chemical treatment (such as attempting to reduce the nitro group or oxidize the thioethers prior to disposal) is strictly prohibited for this compound. Improvised chemical neutralization of highly substituted pyrimidines often generates intermediate byproducts that are more toxic or unstable than the parent compound.

The only scientifically sound and legally compliant method for the ultimate destruction of 2,4,6-tris(methylthio)-5-nitropyrimidine is high-temperature incineration managed by a licensed hazardous waste facility [3].

Step-by-Step Disposal Workflow:

  • Seal and Inspect: Once the waste container is full (or at the end of the project lifecycle), seal it with a secure, leak-proof cap. Inspect the exterior for any residue.

  • Apply Regulatory Labeling: Affix a hazardous waste label detailing the chemical name, CAS number (127726-64-1), and primary hazards (Toxic, Environmental Hazard).

  • Contractor Handoff: Transfer the documented waste to an Environmental Protection Agency (EPA) or equivalent regional authority-licensed hazardous waste contractor.

  • Verify Destruction Method: Explicitly stipulate on the waste manifest that the material must undergo high-temperature incineration in a facility equipped with alkaline scrubbers . The scrubbers are a non-negotiable requirement to neutralize the sulfur dioxide (SO₂) and nitrogen oxides (NOₓ) generated during the thermal destruction of the methylthio and nitro groups.

DisposalWorkflow Gen Waste Generation: 2,4,6-Tris(methylthio)-5-nitropyrimidine Seg Segregation: Isolate from Oxidizers & Strong Acids Gen->Seg Pack Packaging: Seal in HDPE Secondary Containment Seg->Pack Label Documentation: Log Mass & Affix Hazardous Waste Manifest Pack->Label Disp Final Destruction: High-Temp Incineration with Alkaline Scrubbers Label->Disp

Workflow for the segregation and disposal of sulfur-containing nitro-heterocyclic waste.

Emergency Spill Response

If a spill occurs during the handling or transfer of this compound, immediate containment is required to prevent environmental contamination.

  • Personal Protective Equipment (PPE): Personnel must don chemical-resistant nitrile gloves, safety goggles, and a lab coat. If the spill is large or generates dust, an N95 or P100 particulate respirator is required.

  • Containment: If the material is in solid form, gently sweep it up using non-sparking tools to avoid generating airborne dust. If it is in solution, surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).

  • Collection: Transfer the spilled material and all contaminated absorbents into a dedicated hazardous waste container.

  • Decontamination: Wash the spill area with a mild detergent and water, collecting all rinse water as hazardous waste, as the compound poses a risk to aquatic ecosystems.

References

  • CAS Common Chemistry. "2,4,6-Tris(methylthio)-5-nitropyrimidine - Compound Properties and Identifiers." American Chemical Society. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Incinerators and Thermal Treatment." EPA Guidelines. Available at:[Link]

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4,6-tris(methylthio)-5-nitropyrimidine

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the unique properties of each compound demand a bespoke approach to safety.

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the unique properties of each compound demand a bespoke approach to safety. This guide provides an in-depth, experience-driven framework for the safe handling of 2,4,6-tris(methylthio)-5-nitropyrimidine, focusing on the critical role of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist and instill a deep understanding of why specific protective measures are imperative, thereby fostering a culture of intrinsic safety within your laboratory.

Hazard Assessment: Understanding the Compound's Profile

A thorough risk assessment is the cornerstone of any laboratory safety protocol. For 2,4,6-tris(methylthio)-5-nitropyrimidine (CAS RN: 127726-64-1), a comprehensive safety data sheet (SDS) may not always be readily available for such a specialized research chemical.[1] Therefore, we must deduce its potential hazards from its structural motifs: the nitropyrimidine core and the methylthio groups.

  • Nitropyrimidine Core: The presence of a nitro group on the pyrimidine ring suggests several potential hazards. Aromatic nitro compounds can be toxic and are often skin and eye irritants.[2][3][4] Furthermore, the nitro group introduces a degree of energetic potential, suggesting the compound could be a potential explosive hazard if heated rapidly or subjected to shock.[5] Some nitropyrimidine derivatives are also suspected of causing genetic defects.[6]

  • Organosulfur Moieties (Methylthio Groups): Organosulfur compounds can have strong, unpleasant odors and may be irritants. While the primary hazard is often associated with the nitropyrimidine core, the methylthio groups contribute to the overall chemical reactivity and potential for biological interaction.

Given these structural features, we must assume that 2,4,6-tris(methylthio)-5-nitropyrimidine is harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[2][3][4][7] Prudent laboratory practice dictates treating this compound with a high degree of caution until more specific toxicological data becomes available.

Core Personal Protective Equipment for Routine Handling

For standard laboratory operations involving milligram to gram quantities of 2,4,6-tris(methylthio)-5-nitropyrimidine, the following PPE is mandatory. The principle here is to establish multiple barriers between you and the chemical, minimizing the risk of exposure.

Hand Protection: The First Line of Defense

Your hands are the most likely part of your body to come into direct contact with the chemical. Therefore, selecting the appropriate gloves is critical.

  • Glove Type: Disposable nitrile gloves are a suitable initial choice as they provide protection against a broad range of chemicals.[8] However, it is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility with 2,4,6-tris(methylthio)-5-nitropyrimidine or similar compounds.

  • Double Gloving: For enhanced protection, especially when handling the neat compound or concentrated solutions, wearing two pairs of nitrile gloves is strongly recommended. This practice provides a backup barrier in case the outer glove is compromised and allows for the safe removal of the contaminated outer glove without exposing your skin.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use.[9] If contact with the chemical occurs, remove the gloves immediately using the proper technique to avoid skin contact and dispose of them as hazardous waste.[9]

Eye and Face Protection: Shielding Sensitive Tissues

The eyes are particularly vulnerable to chemical splashes and airborne particles.

  • Safety Glasses: At a minimum, safety glasses with side shields that meet the ANSI Z.87.1 standard are required.[8]

  • Chemical Splash Goggles: For procedures with a higher risk of splashing, such as when transferring solutions, chemical splash goggles that form a seal around the eyes are essential.[10]

  • Face Shield: When there is a significant risk of explosion, a large splash hazard, or a highly exothermic reaction, a face shield should be worn over safety glasses or goggles to protect the entire face.[8][10]

Protective Clothing: A Barrier for the Body

Your laboratory coat is a critical barrier against spills and contamination.

  • Laboratory Coat: A long-sleeved laboratory coat should be worn at all times. For handling potentially hazardous compounds like this, a coat made of a flame-resistant material such as Nomex® over cotton clothing is advisable.[8] The lab coat should be fully buttoned to provide maximum coverage.[8]

  • Gowns: In situations involving larger quantities or a higher risk of contamination, a disposable, back-closing gown with tight-fitting cuffs offers superior protection.[10] Gowns worn in hazardous areas should not be worn elsewhere and should be changed immediately after a spill.[10]

Respiratory Protection: Guarding Against Inhalation

Engineering controls, such as a chemical fume hood, are the primary means of preventing respiratory exposure.[11]

  • Chemical Fume Hood: All work with 2,4,6-tris(methylthio)-5-nitropyrimidine, especially when handling the solid material which can form dust, must be conducted in a certified chemical fume hood to minimize the inhalation of airborne particles.[11]

  • Respirators: If engineering controls are insufficient or during certain high-risk procedures, respiratory protection may be necessary.[8] A surgical N-95 respirator can provide both respiratory and splash protection.[12] The use of a respirator requires a formal respiratory protection program, including medical evaluation and fit-testing.[8]

Enhanced Protective Measures for High-Risk Scenarios

Certain operations may require an elevated level of PPE. These include:

  • Handling large quantities: When working with larger than gram-scale quantities, the potential for a significant spill or exposure increases.

  • Aerosol-generating procedures: Sonication, homogenization, or other procedures that can generate aerosols require enhanced respiratory protection.

  • Cleaning up spills: A major spill will necessitate a higher level of protection during the cleanup process.

In these situations, a full-body "bunny suit" or coveralls, along with a full-face respirator or a powered air-purifying respirator (PAPR), should be considered.[10]

Operational Plan: Step-by-Step PPE Protocol

A disciplined approach to donning and doffing PPE is crucial to prevent cross-contamination.

Donning PPE
  • Attire: Ensure you are wearing long pants and closed-toe shoes.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown/Lab Coat: Put on your lab coat or gown, ensuring it is fully closed.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat or gown.

  • Respiratory Protection: If required, don your respirator.

  • Eye/Face Protection: Put on your safety goggles or face shield.

Doffing PPE
  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in a designated hazardous waste container.

  • Gown/Lab Coat: Remove your lab coat or gown by rolling it down from your shoulders, keeping the contaminated outside folded inward. Place it in the appropriate receptacle for disposal or laundering.

  • Eye/Face Protection: Remove your face shield or goggles from the back.

  • Respiratory Protection: Remove your respirator from the back.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated PPE

All disposable PPE that has come into contact with 2,4,6-tris(methylthio)-5-nitropyrimidine must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, gowns, and any other disposable items should be placed in a clearly labeled, sealed container for hazardous waste.[13]

  • Disposal Procedures: Arrange for the disposal of this special waste through a licensed disposal company, in accordance with national and regional regulations.[11] Do not mix this waste with other non-hazardous laboratory trash.[9]

Summary of PPE Recommendations

Protection Level Hand Protection Eye/Face Protection Protective Clothing Respiratory Protection
Routine Handling Double nitrile glovesSafety glasses with side shields or chemical splash gogglesLong-sleeved lab coatWork in a chemical fume hood
High-Risk Scenarios Double nitrile glovesFace shield over safety gogglesDisposable gown or coverallsN-95 respirator or PAPR

Workflow for Safe Handling and Disposal

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Conduct Risk Assessment Donning Don PPE (Double Gloves, Gown, Goggles) Prep->Donning Handling Handle 2,4,6-tris(methylthio)-5-nitropyrimidine in Fume Hood Donning->Handling Doffing Doff PPE Handling->Doffing Disposal Dispose of Contaminated PPE as Hazardous Waste Doffing->Disposal Wash Wash Hands Thoroughly Disposal->Wash

Caption: Workflow for the safe handling and disposal of 2,4,6-tris(methylthio)-5-nitropyrimidine.

References

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  • Tokyo Chemical Industry. (2025, June 30).
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